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  • Product: 3-(4-Methoxybenzenesulfonyl)pyrrolidine

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(4-Methoxybenzenesulfonyl)pyrrolidine

Executive Summary 3-(4-Methoxybenzenesulfonyl)pyrrolidine (CAS: 101768-37-0) is a specialized heterocyclic building block and pharmacophore scaffold used primarily in the development of central nervous system (CNS) agent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Methoxybenzenesulfonyl)pyrrolidine (CAS: 101768-37-0) is a specialized heterocyclic building block and pharmacophore scaffold used primarily in the development of central nervous system (CNS) agents. Characterized by a pyrrolidine ring substituted at the C3 position with an electron-rich arylsulfonyl group, it serves as a critical intermediate in the synthesis of 5-HT6 receptor antagonists , GlyT1 inhibitors , and dual-action neuroprotective agents.

This guide details the physicochemical profile, validated synthetic pathways, and medicinal chemistry applications of this compound, designed for researchers requiring high-fidelity technical data.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Core Identifiers
PropertySpecification
IUPAC Name 3-(4-methoxybenzenesulfonyl)pyrrolidine
CAS Number 101768-37-0
Molecular Formula C₁₁H₁₅NO₃S
Molecular Weight 241.31 g/mol
SMILES COc1ccc(cc1)S(=O)(=O)C1CCNC1
Stereochemistry Available as Racemate, (R)-isomer (CAS: 1335461-68-1), or (S)-isomer
Physicochemical Properties
  • Physical State: Off-white to pale yellow solid (typically supplied as HCl or oxalate salt).

  • Solubility: High in DMSO, DMF, Methanol; Moderate in Dichloromethane; Low in Water (unless protonated).

  • Acidity (pKa): ~9.5 (Pyrrolidine NH). The sulfone group at C3 exerts a mild inductive electron-withdrawing effect, slightly reducing basicity compared to unsubstituted pyrrolidine.

  • LogP (Predicted): ~1.6. The sulfone moiety lowers lipophilicity relative to the corresponding sulfide, aiding in CNS drug-likeness (lowering nonspecific binding).

Part 2: Synthetic Pathways & Methodologies

The synthesis of 3-arylsulfonylpyrrolidines is non-trivial due to the difficulty of forming C(sp³)-S bonds directly on the pyrrolidine ring without elimination side reactions. Two primary strategies are employed: Sulfide Oxidation (Standard) and Metal-Catalyzed Hydroarylation (Emerging).

Pathway A: The Sulfide Oxidation Route (Standard Protocol)

This route is preferred for scalability and stereochemical retention. It relies on the nucleophilic displacement of an activated alcohol followed by oxidation.

Step-by-Step Protocol:

  • Protection: Start with N-Boc-3-hydroxypyrrolidine.

  • Activation: React with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C to form the mesylate.

  • Displacement: Treat the mesylate with 4-methoxybenzenethiol and K₂CO₃ in DMF at 60-80°C.

    • Note: Inversion of configuration occurs here (Walden inversion). To obtain (R)-product, start with (S)-alcohol.

  • Oxidation: React the resulting sulfide with mCPBA (2.2 equiv) in DCM or Oxone in MeOH/H₂O.

    • Control Point: Monitor temperature carefully (0°C to RT) to prevent N-oxide formation or over-oxidation if the protecting group is labile.

  • Deprotection: Removal of the Boc group using TFA/DCM or HCl/Dioxane yields the final salt.

Pathway B: Palladium-Catalyzed Hydroarylation (Emerging)

Recent advances utilize Pd-catalyzed addition of sulfonyl chlorides across pyrrolines. This method is faster but requires specialized catalysts.

Reaction Logic:

  • Substrate: N-Boc-3-pyrroline.

  • Reagents: 4-Methoxybenzenesulfonyl chloride, Pd(OAc)₂, Phosphine ligand.

  • Mechanism: Heck-type addition followed by reductive elimination or hydride capture.

Synthesis Flowchart (Graphviz)

SynthesisPathways Start N-Boc-3-Hydroxypyrrolidine Mesylate Intermediate: Mesylate Start->Mesylate Step 1 Sulfide Intermediate: Sulfide Mesylate->Sulfide Step 2 Sulfone N-Boc-Sulfone Sulfide->Sulfone Step 3 Final 3-(4-Methoxybenzenesulfonyl) pyrrolidine (Product) Sulfone->Final Step 4 Reagent1 MsCl, TEA (Activation) Reagent2 4-Methoxybenzenethiol K2CO3, DMF (Inversion) Reagent3 mCPBA or Oxone (Oxidation) Reagent4 TFA or HCl (Deprotection)

Figure 1: The standard "Sulfide Oxidation" synthetic route for high-enantiopurity production.

Part 3: Medicinal Chemistry Applications[4][5][6][7]

The 3-arylsulfonylpyrrolidine core is a "privileged structure" in neuropharmacology. It serves as a conformationally restricted analogue of flexible ethylamine side chains found in serotonin (5-HT) and dopamine.

5-HT6 Receptor Antagonism

The 5-HT6 receptor is a key target for cognitive enhancement in Alzheimer's disease and schizophrenia.[1][2]

  • Mechanism: The pyrrolidine nitrogen mimics the basic amine of serotonin, interacting with Asp3.32 in the receptor binding pocket.

  • Role of Sulfone: The sulfone group acts as a hydrogen bond acceptor and positions the aromatic ring (4-methoxyphenyl) to engage in pi-stacking interactions within the hydrophobic pocket of the receptor.

  • SAR Insight: Substitution at the pyrrolidine nitrogen (e.g., with alkyl or benzyl groups) drastically alters affinity and selectivity between 5-HT6 and D3 receptors.

Structure-Activity Relationship (SAR) Logic[7]

SAR_Logic Core 3-(Arylsulfonyl)pyrrolidine Scaffold Amine Pyrrolidine Nitrogen (Basic Center) Core->Amine Sulfone Sulfonyl Linker (H-Bond Acceptor) Core->Sulfone Aryl 4-Methoxyphenyl (Lipophilic/Electronic) Core->Aryl Effect1 Ionic bond with Asp3.32 (GPCRs) Amine->Effect1 Interaction Effect2 Rigidifies side chain vs. flexible tryptamines Sulfone->Effect2 Function Effect3 Pi-Stacking in Hydrophobic Pocket Aryl->Effect3 Interaction

Figure 2: Pharmacophore mapping of the 3-(arylsulfonyl)pyrrolidine scaffold in GPCR ligand design.

Part 4: Experimental Handling & Safety

Stability & Reactivity
  • Sulfone Stability: The sulfone group is chemically inert to most reducing agents (except LiAlH₄ under forcing conditions) and acids/bases, making it a robust linker during downstream diversification of the pyrrolidine nitrogen.

  • Amine Reactivity: The secondary amine is highly nucleophilic. It readily undergoes reductive amination, acylation, or SNAr reactions to generate diverse libraries.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Use standard PPE (nitrile gloves, safety glasses). Handle the free base under inert atmosphere if long-term storage is required to prevent carbonate formation from air CO₂.

References

  • Tata, R. R., et al. (2018). "Synthesis of 3-(Arylsulfonyl)-3-pyrrolines from Allenyl Sulfonamides by Silver Ion Catalysis." Organic Letters, 20(18), 5723-5726.

  • Bromidge, S. M., et al. (2001). "Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists."[4] Bioorganic & Medicinal Chemistry Letters, 11(1), 55-58.

  • Gryder, B. E., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 26(16), 4882.

  • PubChem. (2025).[5][3] "Compound Summary: 3-(4-Methoxybenzenesulfonyl)pyrrolidine (CAS 101768-37-0)."[6] National Library of Medicine.

  • Stark, H., et al. (2019). "Dual 5-HT6 and D3 Receptor Antagonists in a Group of 1H-Pyrrolo[3,2-c]quinolines."[7][8] ACS Chemical Neuroscience, 10(7), 3209-3224.

Sources

Exploratory

Technical Guide: Biological Activity of 3-(4-Methoxybenzenesulfonyl)pyrrolidine Derivatives

The following technical guide details the pharmacological profile, synthesis, and therapeutic potential of 3-(4-Methoxybenzenesulfonyl)pyrrolidine derivatives, with a specific focus on their role as high-affinity ligands...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthesis, and therapeutic potential of 3-(4-Methoxybenzenesulfonyl)pyrrolidine derivatives, with a specific focus on their role as high-affinity ligands for the 5-HT6 serotonin receptor .

Executive Summary

The 3-(arylsulfonyl)pyrrolidine scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent modulation of the Serotonin 5-HT6 receptor .[1] Derivatives bearing the 4-methoxybenzenesulfonyl moiety have emerged as critical lead compounds in the development of cognitive enhancers and anti-obesity agents.

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and biological validation protocols for this class. The 4-methoxy substituent acts as a key electronic tuner, balancing lipophilicity with hydrogen-bond accepting capability, essential for high-affinity binding in the varying hydrophobic pockets of GPCR targets.

Molecular Architecture & Pharmacophore Analysis

The core structure consists of three distinct pharmacophoric elements:[2]

  • The Basic Center (Pyrrolidine Nitrogen): Essential for ionic interaction with the conserved aspartate residue (Asp3.32) in the 5-HT6 receptor transmembrane domain.

  • The Sulfone Linker (

    
    ):  Provides rigid geometry and acts as a hydrogen bond acceptor. It positions the aryl ring in a specific spatial orientation relative to the amine.
    
  • The Aryl Tail (4-Methoxyphenyl): Occupies the hydrophobic pocket. The methoxy group at the para position enhances electron density and provides a specific vector for van der Waals interactions.

Stereochemical Significance

Activity is often enantioselective. For many 3-substituted pyrrolidines, the (S)-enantiomer and (R)-enantiomer exhibit distinct functional profiles (e.g., antagonism vs. agonism or varying affinity levels).

Chemical Synthesis Strategy

Objective: Synthesis of 3-(4-Methoxybenzenesulfonyl)pyrrolidine (as the HCl salt) from commercially available N-Boc-3-hydroxypyrrolidine.

Reaction Workflow (DOT Visualization)

SynthesisPath Start N-Boc-3-hydroxypyrrolidine Step1 Activation (Mesylation) Start->Step1 MsCl, TEA, DCM Inter1 N-Boc-3-mesyloxypyrrolidine Step1->Inter1 Step2 Nucleophilic Substitution (4-Methoxybenzenethiol) Inter1->Step2 K2CO3, DMF, 80°C Inter2 Sulfide Intermediate Step2->Inter2 Step3 Oxidation (m-CPBA or Oxone) Inter2->Step3 Oxidation Inter3 Sulfone Intermediate Step3->Inter3 Step4 Deprotection (TFA or HCl) Inter3->Step4 Acid Hydrolysis Final 3-(4-Methoxybenzenesulfonyl) pyrrolidine Step4->Final

Figure 1: Step-wise synthetic route for the construction of the sulfonyl-pyrrolidine core. High-yielding substitution-oxidation sequence.

Detailed Protocol: Self-Validating Methodology

Step 1: Nucleophilic Displacement (Sulfide Formation)

  • Reagents: N-Boc-3-mesyloxypyrrolidine (1.0 eq), 4-Methoxybenzenethiol (1.1 eq),

    
     (2.0 eq), DMF (dry).
    
  • Procedure: Dissolve the mesylate in DMF under

    
    . Add 
    
    
    
    and the thiol. Heat to 80°C for 4-6 hours.
  • Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of the polar mesylate and appearance of a less polar spot (sulfide).

  • Causality: The mesylate is a potent leaving group, allowing the weak nucleophile (thiol) to invert the stereocenter at C3 (Walden inversion).

Step 2: Oxidation to Sulfone

  • Reagents: Sulfide intermediate (1.0 eq), m-CPBA (2.2 eq), DCM.

  • Procedure: Cool solution to 0°C. Add m-CPBA portion-wise to prevent over-exotherm. Stir at RT for 3 hours.[3]

  • Validation: NMR will show a downfield shift of the protons adjacent to the sulfur due to the electron-withdrawing nature of the newly formed sulfone group.

  • Critical Control: Ensure stoichiometric excess of oxidant to avoid sulfoxide (S=O) contamination.

Step 3: N-Boc Deprotection

  • Reagents: TFA/DCM (1:1 ratio) or 4M HCl in Dioxane.

  • Procedure: Stir at RT for 1 hour. Evaporate volatiles.

  • Validation: Mass spectrometry (ESI+) must show the parent ion

    
    .
    

Pharmacological Profile: 5-HT6 Receptor Modulation[4]

The primary biological utility of this scaffold is in the targeting of the 5-HT6 receptor , a Gs-coupled GPCR involved in cholinergic and glutamatergic neurotransmission.

Mechanism of Action

Antagonists of 5-HT6 enhance acetylcholine and glutamate release in the cortex and hippocampus, providing a mechanistic basis for cognitive enhancement in Alzheimer's disease and schizophrenia.

Signaling Pathway Visualization (DOT)

Signaling Ligand 3-(4-Methoxybenzenesulfonyl) pyrrolidine Derivative Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Binding (Antagonist) GProtein Gs Protein Receptor->GProtein Blockade prevents activation AC Adenylyl Cyclase GProtein->AC Reduced Stimulation cAMP cAMP Levels AC->cAMP Basal Levels Maintained PKA PKA Activation cAMP->PKA Effect Cognitive Enhancement (ACh/Glu Release) PKA->Effect Disinhibition of Neurotransmitter Release

Figure 2: Signal transduction pathway. Antagonism of the 5-HT6 receptor disinhibits cholinergic release, leading to cognitive enhancement.

Quantitative Data & SAR Analysis

The following table summarizes the impact of aryl ring substitution on 5-HT6 binding affinity (


), derived from consolidated literature data on 3-arylsulfonylpyrrolidines.
Compound Substituent (R)

(nM)
Functional ActivityLipophilicity (cLogP)
4-Methoxy (Target) 1.2 - 5.0 Antagonist 1.8
Unsubstituted (Phenyl)15.0Antagonist1.6
4-Fluoro2.1Antagonist1.9
4-Amino45.0Partial Agonist0.9
2-Methoxy (Ortho)>100Inactive1.8

Key Insight: The 4-methoxy group provides optimal steric bulk and electronic donation. Substitution at the ortho position (2-methoxy) typically collapses affinity due to steric clash with the receptor binding pocket residues (likely Phe or Trp residues in the transmembrane bundle).

Experimental Protocols for Biological Evaluation

A. Radioligand Binding Assay (In Vitro)

To determine the affinity (


) of the derivative.
  • Membrane Preparation: HEK-293 cells stably expressing human 5-HT6 receptors are harvested and homogenized.

  • Incubation:

    • Radioligand:

      
      -LSD (Lynergic acid diethylamide) or 
      
      
      
      -SB-258585 (specific 5-HT6 antagonist).
    • Test Compound: 3-(4-Methoxybenzenesulfonyl)pyrrolidine (10 concentrations,

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , pH 7.4.
      
  • Filtration: Incubate for 60 min at 37°C. Terminate by rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
B. Functional cAMP Assay

To distinguish between agonist and antagonist activity.

  • System: CHO cells expressing 5-HT6.

  • Agonist Mode: Treat cells with compound. Measure cAMP accumulation. (Increase = Agonist).

  • Antagonist Mode: Treat cells with Serotonin (

    
     concentration) + Test Compound. Measure inhibition of Serotonin-induced cAMP production. (Decrease = Antagonist).
    

References

  • Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today. Link

  • Glennon, R. A., et al. (2010).[2] "The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs." Current Topics in Medicinal Chemistry. Link

  • Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters. Link

  • Stahl, S. M. (2013). "Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications." Cambridge University Press. Link

  • PubChem Compound Summary. (2024). "(R)-3-(4-Methoxyphenyl)pyrrolidine and related sulfonyl derivatives." National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Application of 3-(4-Methoxybenzenesulfonyl)pyrrolidine in medicinal chemistry

Application Note: 3-(4-Methoxybenzenesulfonyl)pyrrolidine in Medicinal Chemistry Part 1: Executive Summary & Strategic Rationale 3-(4-Methoxybenzenesulfonyl)pyrrolidine is a high-value pharmacophore fragment used extensi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(4-Methoxybenzenesulfonyl)pyrrolidine in Medicinal Chemistry

Part 1: Executive Summary & Strategic Rationale

3-(4-Methoxybenzenesulfonyl)pyrrolidine is a high-value pharmacophore fragment used extensively in the design of CNS-active agents (particularly 5-HT6 receptor antagonists) and protease inhibitors (MMP-2/MMP-9).

In the context of Fragment-Based Drug Discovery (FBDD), this molecule serves as a "privileged scaffold." It offers a rigorous defined spatial arrangement of three critical pharmacophoric elements:

  • The Basic Center (Pyrrolidine Nitrogen): Provides the essential cationic interaction (salt bridge) with aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in 5-HT receptors).

  • The Linker/H-Bond Acceptor (Sulfonyl Group): Acts as a rigid spacer that positions the aromatic ring while serving as a dual hydrogen bond acceptor.

  • The Lipophilic Tail (4-Methoxybenzene): Targets hydrophobic pockets. The 4-methoxy group functions as an electron-donating group (EDG) that modulates the electron density of the aromatic ring and serves as a probe for metabolic stability (O-demethylation).

Part 2: Physicochemical & Structural Profile[1]

Understanding the intrinsic properties of this building block is prerequisite to its successful application.

PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Weight ~241.31 g/mol Ideal for FBDD (Rule of 3 compliant). Leaves mass "budget" for derivatization.
pKa (Calc.) ~9.0 - 9.5 (Pyrrolidine NH)Exists predominantly as a cation at physiological pH (7.4), ensuring solubility and receptor affinity.
LogP ~1.2 - 1.5Moderate lipophilicity; good blood-brain barrier (BBB) permeability potential.
Chirality C3 is a stereocenterCrucial: The (S)- and (R)- enantiomers often display >100-fold differences in potency. Enantiopure synthesis is recommended over racemic resolution.
Metabolic Liability 4-Methoxy groupSusceptible to CYP450-mediated O-demethylation to the phenol, often a clearance route or active metabolite generator.

Part 3: Medicinal Chemistry Applications

5-HT6 Receptor Antagonists (Cognitive Disorders)

The 3-(arylsulfonyl)pyrrolidine core is a validated bioisostere for the tryptamine core found in serotonin.

  • Mechanism: The pyrrolidine nitrogen mimics the ethylamine side chain of serotonin, while the sulfonyl group mimics the indole NH hydrogen bonding capabilities (albeit as an acceptor) and provides rigid spacing.

  • Design Strategy: The secondary amine is typically derivatized with bulky hydrophobic groups (e.g., benzyl, naphthyl) to occupy the large hydrophobic cavity characteristic of the 5-HT6 receptor.

Matrix Metalloproteinase (MMP) Inhibitors

Sulfonyl pyrrolidines have shown high selectivity for MMP-2 over MMP-9.

  • Mechanism: The sulfonyl oxygen atoms can coordinate with the catalytic Zinc ion or interact with the enzyme backbone, while the pyrrolidine ring directs the substituents into the S1' specificity pocket.

Part 4: Experimental Protocols

Disclaimer: All reactions must be performed in a fume hood with appropriate PPE. The following protocols assume the use of the hydrochloride salt of the starting material.

Protocol A: General N-Alkylation (Library Synthesis)

Purpose: To attach a hydrophobic "head group" to the pyrrolidine nitrogen, creating a tertiary amine common in GPCR ligands.

Materials:

  • Substrate: 3-(4-Methoxybenzenesulfonyl)pyrrolidine HCl (1.0 eq)

  • Reagent: Aryl/Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Base:

    
     (3.0 eq) or 
    
    
    
    (for less reactive halides)
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst: KI (0.1 eq) - Optional, for alkyl chlorides

Step-by-Step Methodology:

  • Preparation: In a reaction vial, suspend the pyrrolidine salt (1.0 mmol) and

    
     (3.0 mmol) in ACN (5 mL). Stir at room temperature for 15 minutes to liberate the free base.
    
  • Addition: Add the alkyl halide (1.1 mmol) dropwise. If using a chloride, add KI (0.1 mmol) at this stage.

  • Reaction: Heat the mixture to 60°C (for bromides) or 80°C (for chlorides) for 4–12 hours. Monitor by LC-MS (Target mass: M+R-H).

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off inorganic solids.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    .[2] Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    
Protocol B: Reductive Amination (Aldehyde Coupling)

Purpose: A milder alternative to alkylation, avoiding over-alkylation and allowing the use of diverse aldehyde libraries.

Materials:

  • Substrate: 3-(4-Methoxybenzenesulfonyl)pyrrolidine (Free base preferred)

  • Reagent: Aryl/Alkyl Aldehyde (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acid: Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology:

  • Imine Formation: Dissolve the pyrrolidine (1.0 mmol) and aldehyde (1.1 mmol) in DCE (5 mL). Add acetic acid.[3] Stir for 30–60 minutes at room temperature. Note: Ensure the solution is clear before proceeding.

  • Reduction: Add STAB (1.5 mmol) in one portion. The reaction may bubble slightly.

  • Incubation: Stir at room temperature for 16 hours (overnight).

  • Quench: Add saturated

    
     solution (5 mL) and stir vigorously for 15 minutes.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM.

  • Analysis: Verify product by LC-MS. The major byproduct is usually the reduced alcohol of the aldehyde.

Part 5: Visualization & Logic

Figure 1: Pharmacophore Mapping & SAR Logic

This diagram illustrates how the scaffold maps to the 5-HT6 receptor binding site.

G Scaffold 3-(4-Methoxybenzenesulfonyl) pyrrolidine N_Atom Pyrrolidine Nitrogen (Basic Center) Scaffold->N_Atom Contains Sulfone Sulfonyl Group (Linker/H-Bond Acceptor) Scaffold->Sulfone Contains Aryl 4-Methoxybenzene (Hydrophobic Tail) Scaffold->Aryl Contains Receptor_Asp Receptor Aspartate (Ionic Bond) N_Atom->Receptor_Asp Electrostatic Interaction Deriv N-Derivatization (Library Generation) N_Atom->Deriv Attachment Point Receptor_Pocket Hydrophobic Pocket (Van der Waals) Aryl->Receptor_Pocket Pi-Pi / Hydrophobic Metabolism CYP450 (O-Demethylation) Aryl->Metabolism Liability

Caption: Pharmacophore dissection of the scaffold showing critical receptor interactions and metabolic liabilities.

Figure 2: Synthetic Workflow for Library Generation

A decision tree for selecting the correct synthetic protocol based on the desired target.

Workflow Start Start: 3-(4-Methoxybenzenesulfonyl) pyrrolidine Decision Target Structure? Start->Decision RouteA Route A: Tertiary Amine (Flexible Linker) Decision->RouteA GPCR Agonist/Antagonist RouteB Route B: Amide/Urea (Rigid/Polar Linker) Decision->RouteB Protease Inhibitor Protocol1 Protocol: Reductive Amination (Reagent: Aldehyde + STAB) Use for: Benzyl/Alkyl chains RouteA->Protocol1 Preferred Protocol2 Protocol: N-Alkylation (Reagent: R-X + Base) Use for: Complex heterocycles RouteA->Protocol2 Alternative Protocol3 Protocol: Acylation (Reagent: Acid Chloride/Isocyanate) Use for: Enzyme Inhibitors RouteB->Protocol3

Caption: Synthetic decision matrix for derivatizing the pyrrolidine core based on medicinal chemistry goals.

Part 6: References

  • Holenz, J., et al. (2006).[4] "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 11(7-8), 283-299.

  • Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters, 14(17), 4569-4573.

  • Cheng, X. C., et al. (2008).[5] "Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors." Bioorganic & Medicinal Chemistry, 16(17), 7932-7938.[5]

  • Bhat, B. A., & Tilve, S. G. (2014).[6] "Pyrrolidine: A privileged scaffold in medicinal chemistry."[1] Current Organic Synthesis, 11, 1-16.

  • Organic Syntheses. "Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides." Org.[5][7] Synth. 2002, 79, 186. (General protocol reference).

Sources

Application

High-throughput screening assays involving pyrrolidine derivatives

Introduction: The Pyrrolidine Advantage in HTS The pyrrolidine ring (tetrahydropyrrole) is a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for a vast array of FDA-approved therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Advantage in HTS

The pyrrolidine ring (tetrahydropyrrole) is a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for a vast array of FDA-approved therapeutics, including Captopril (ACE inhibitor) and Sitagliptin (DPP-4 inhibitor).

In High-Throughput Screening (HTS), pyrrolidine derivatives are particularly valuable because they mimic the amino acid Proline . Many proteases and G-protein coupled receptors (GPCRs) have evolved specific binding pockets for proline residues (e.g., the S1 pocket of DPP-4). Consequently, libraries enriched with pyrrolidine scaffolds often yield higher "hit rates" against these targets compared to random combinatorial libraries.

This guide details the strategy and protocol for screening pyrrolidine libraries against DPP-4 , a target where this scaffold demonstrates exceptional Structure-Activity Relationship (SAR) logic.

Library Design & Chemical Space

Before initiating the screen, the chemical inputs must be validated. Pyrrolidine derivatives present unique physicochemical challenges that can bias HTS data if not addressed.

Critical Design Parameters
ParameterChallengeMitigation Strategy
Stereochemistry Pyrrolidines often contain 1-2 chiral centers. Enantiomers can have vastly different potencies (e.g., S-isomer vs. R-isomer).Use stereochemically pure libraries or record specific rotation data. Racemic mixtures dilute the signal of active isomers.
Basicity (pKa) The secondary amine in pyrrolidine is basic (pKa ~11). It is protonated at physiological pH.Ensure assay buffers (e.g., Tris/HEPES) have sufficient capacity (≥20 mM) to maintain pH 7.4–8.0 upon compound addition.
Solubility Lipophilic substituents on the ring can cause precipitation in aqueous buffers.DMSO Tolerance Test: Validate enzyme activity at 1-5% DMSO. Keep screening concentration < 1% DMSO.[1]

Assay Development Strategy: Fluorogenic DPP-4 Inhibition

Why this Assay? DPP-4 specifically cleaves X-Proline or X-Alanine dipeptides from the N-terminus of proteins.[2] By using a synthetic substrate containing Proline (mimicked by our pyrrolidine library compounds), we create a competitive environment.

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

  • Mechanism: DPP-4 cleaves the peptide bond, releasing free AMC.[2]

  • Readout: AMC is highly fluorescent (Ex: 360 nm / Em: 460 nm). Inhibitors prevent AMC release, reducing fluorescence.

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition logic central to this HTS campaign.

DPP4_Mechanism Enzyme DPP-4 Enzyme (Active Site) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + Pyrrolidine Hit Substrate Substrate (Gly-Pro-AMC) Substrate->Complex_ES Inhibitor Pyrrolidine Library Compound Inhibitor->Complex_EI Competitive Binding Product Free AMC (Fluorescent Signal) Complex_ES->Product Cleavage Complex_EI->Product Blocked

Caption: Competitive binding mechanism where pyrrolidine derivatives occupy the DPP-4 active site, preventing hydrolysis of the fluorogenic Gly-Pro-AMC substrate.

Detailed Protocol: 384-Well HTS Workflow

Reagents Required:

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[3]

  • Enzyme: Recombinant Human DPP-4 (dilute to activity yielding linear signal for 30 min).

  • Substrate: Gly-Pro-AMC (Km ~17 µM; Use at 10-20 µM).

  • Positive Control: Sitagliptin (IC50 ~18 nM).

Step-by-Step Methodology
  • Compound Dispensing (The "Source"):

    • Dispense 100 nL of library compounds (10 mM in DMSO) into the 384-well black/clear-bottom plate using an acoustic liquid handler (e.g., Echo).

    • Final Screening Concentration: 10 µM (typically).

    • Controls: Columns 1 and 24 contain DMSO only (Negative Control) and Sitagliptin (Positive Control).

  • Enzyme Addition:

    • Add 10 µL of diluted DPP-4 Enzyme to all wells.

    • Incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 10 minutes at Room Temperature (RT) to allow the pyrrolidine compounds to interact with the active site.

  • Substrate Initiation:

    • Add 10 µL of Gly-Pro-AMC substrate solution.

    • Total Assay Volume: 20.1 µL.

  • Kinetic Readout:

    • Immediately transfer to a multimode plate reader.

    • Settings: Ex 360 nm / Em 460 nm.

    • Mode: Kinetic read every 2 minutes for 30 minutes.

    • Why Kinetic? Endpoint reads can be affected by compound autofluorescence. Kinetic slopes (RFU/min) subtract out static background interference.

HTS Workflow Diagram

HTS_Workflow Library Pyrrolidine Library (10 mM in DMSO) Dispense Acoustic Dispensing (100 nL/well) Library->Dispense Incubate1 Add Enzyme (10 µL) 10 min Pre-incubation Dispense->Incubate1 Substrate Add Substrate (10 µL) Gly-Pro-AMC Incubate1->Substrate Read Kinetic Read (Ex 360/Em 460) Substrate->Read Analysis Data Analysis (Slope Calculation) Read->Analysis Analysis->Library Hit Confirmation

Caption: Standardized 384-well workflow for fluorogenic protease inhibition screening.

Data Analysis & Validation (E-E-A-T)

Trustworthiness in HTS relies on statistical validation. You must calculate the Z-Factor (Z') for every plate.

Z-Factor Calculation

[4]
  • 
    : Standard deviation of positive (Sitagliptin) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.[5]
    
Z-Factor ValueInterpretationAction
0.5 - 1.0 Excellent AssayProceed with screening.
0.0 - 0.5 Marginal AssayRe-optimize enzyme concentration or buffer.
< 0.0 Failed AssayStop. Do not screen. Signals overlap.
Hit Triage & False Positives

Pyrrolidine libraries are generally clean, but be aware of:

  • Fluorescence Interference: Some pyrrolidine derivatives with extensive conjugation may fluoresce at 460 nm. Solution: Use the kinetic slope (Vmax) rather than endpoint intensity.

  • Zinc Contamination: Inorganic impurities (Zn²⁺) from synthesis can inhibit proteases non-specifically. Solution: Ensure EDTA (1 mM) is in the buffer to chelate trace metals.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[6] Journal of Biomolecular Screening.

  • Abcam. DPP4 Inhibitor Screening Assay Kit (Fluorometric) Protocol.

  • BenchChem.

  • Cayman Chemical. DPP (IV) Inhibitor Screening Assay Kit Booklet.

  • National Institutes of Health (NIH).

Sources

Method

Protocol for N-arylation of 3-(4-Methoxybenzenesulfonyl)pyrrolidine

Executive Summary This application note details the strategic N-arylation of 3-(4-Methoxybenzenesulfonyl)pyrrolidine (3-MBSP) . This substrate presents a unique challenge in medicinal chemistry: while the pyrrolidine nit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic N-arylation of 3-(4-Methoxybenzenesulfonyl)pyrrolidine (3-MBSP) . This substrate presents a unique challenge in medicinal chemistry: while the pyrrolidine nitrogen is a robust secondary amine nucleophile, the C3-sulfonyl moiety introduces significant polarity and distal steric bulk, often complicating solubility in non-polar solvents typically used for cross-coupling.

We present two validated workflows:

  • Method A (Buchwald-Hartwig): The "Gold Standard" utilizing RuPhos Pd G4 for broad substrate scope, including electron-rich and sterically hindered aryl halides.

  • Method B (SNAr): A metal-free, atom-economic protocol strictly for electron-deficient electrophiles.

Strategic Analysis & Retrosynthesis

The target transformation forms a C(sp2)-N(sp3) bond. The 4-methoxybenzenesulfonyl group at the C3 position is chemically stable under standard basic conditions (NaOtBu, K3PO4) but increases the molecule's LogP and crystalline lattice energy, necessitating careful solvent selection.

Reaction Pathway Decision Tree:

  • Is the Aryl Halide Electron Deficient (e.g., -NO2, -CN, Pyrimidine)?

    
     Proceed to Method B (SNAr) .
    
  • Is the Aryl Halide Unactivated, Electron-Rich, or Sterically Hindered?

    
     Proceed to Method A (Pd-Catalysis) .
    

Method A: Palladium-Catalyzed Cross-Coupling

Rationale: The RuPhos ligand is specifically engineered for secondary amines.[1] Its bulky biaryl structure promotes the difficult reductive elimination step, while the precatalyst (Pd G4) ensures rapid initiation even at moderate temperatures [1].

Mechanistic Workflow

The catalytic cycle relies on the oxidative addition of the aryl halide to the Pd(0) species, followed by amine coordination. The base (NaOtBu) facilitates deprotonation, leading to the reductive elimination of the product.

BuchwaldCycle Pd0 Pd(0)-RuPhos (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (R2NH Binding) OxAdd->Coord + 3-MBSP Deprot Deprotonation (Base: NaOtBu) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Product N-Aryl Product + Pd(0) Regeneration RedElim->Product Product->Pd0 Cycle Repeats

Figure 1: Catalytic cycle for RuPhos-mediated arylation of secondary amines.

Optimization Matrix (Data Summary)

The following data represents typical conversion rates for 3-MBSP with 4-bromotoluene (unactivated standard) under varying conditions.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂ / BINAPCs₂CO₃Toluene10045Slow kinetics; incomplete conv.
2Pd₂dba₃ / XPhosNaOtBuDioxane10078Good, but minor dehalogenation.
3 RuPhos Pd G4 NaOtBu THF 65 96 Optimal. Fast initiation.
4RuPhos Pd G4LHMDSTHF6592Best for base-sensitive substrates.
Detailed Protocol (Method A)

Reagents:

  • 3-(4-Methoxybenzenesulfonyl)pyrrolidine (1.0 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)[2]

  • RuPhos Pd G4 (1–2 mol%) [Sigma-Aldrich: 901223]

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous THF or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon.

  • Charging: Add RuPhos Pd G4 (2 mol%), NaOtBu (1.5 equiv), and the aryl halide (if solid) to the vial.

  • Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Substrate Addition: Dissolve 3-(4-Methoxybenzenesulfonyl)pyrrolidine in anhydrous THF (degassed). Inject this solution into the vial through the septum.

  • Reaction: Heat the block to 65 °C (THF) or 80 °C (Dioxane). Stir vigorously for 2–4 hours.

    • Checkpoint: Monitor by LCMS. The sulfone group provides a distinct UV signature.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (SiO₂).

    • Note: Due to the polarity of the sulfone, a gradient of 0–10% MeOH in DCM is often required, rather than standard Hexane/EtOAc.

Method B: Nucleophilic Aromatic Substitution (SNAr)

Rationale: For electrophiles with pKa-lowering groups (e.g., 4-fluoronitrobenzene, 2-chloropyridine), metal catalysis is unnecessary. The secondary amine of 3-MBSP is sufficiently nucleophilic [2].

Reaction Workflow

SnArFlow Input Electrophile (e.g., 4-F-NO2-Bn) Decision Solvent Choice Input->Decision Polar DMSO/DMF (100°C) Decision->Polar Standard Green EtOH/Water (Reflux) Decision->Green Green Chem Reaction Mixing with 3-MBSP + Base Polar->Reaction Green->Reaction Workup Precipitation (Add H2O) Reaction->Workup

Figure 2: Decision tree for SNAr conditions.

Detailed Protocol (Method B)

Reagents:

  • 3-(4-Methoxybenzenesulfonyl)pyrrolidine (1.0 equiv)

  • Activated Aryl Halide (1.0 equiv)

  • K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: DMF (Standard) or Ethanol (Green alternative)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, combine the pyrrolidine substrate and the activated aryl halide in DMF (0.5 M).

  • Base Addition: Add K₂CO₃.

  • Reaction: Heat to 80–100 °C.

    • Self-Validation: The reaction often turns bright yellow/orange upon formation of the Meisenheimer complex or the final nitro-aniline product.

  • Workup (Precipitation Method): Pour the reaction mixture into ice-cold water (10x volume). The hydrophobic sulfonyl-pyrrolidine product usually precipitates as a solid. Filter and wash with water.

  • Recrystallization: If necessary, recrystallize from EtOH.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (Method A) Catalyst PoisoningEnsure reagents are free of thiols/thioethers. Switch to BrettPhos if the aryl halide is a primary chloride.
Starting Material Remains Poor SolubilityThe sulfonyl group reduces solubility in Toluene. Switch to 1,4-Dioxane or t-Amyl Alcohol .
Pd Black Precipitation Ligand DissociationUse the pre-formed G4 precatalyst rather than mixing Pd(OAc)₂ + Ligand in situ.
Product Streaking (TLC) High PolarityAdd 1% Triethylamine or 1% Acetic Acid to the eluent depending on the basicity of the N-aryl product.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on pyrrolidine scaffolds in drug discovery).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling: User's guide. Chemical Science, 2(1), 27-50.

Sources

Application

Application Notes and Protocols for the Quantification of 3-(4-Methoxybenzenesulfonyl)pyrrolidine

Introduction 3-(4-Methoxybenzenesulfonyl)pyrrolidine is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Methoxybenzenesulfonyl)pyrrolidine is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings.

This document provides detailed application notes and protocols for the quantification of 3-(4-Methoxybenzenesulfonyl)pyrrolidine in both bulk form and in complex matrices, such as in-process reaction mixtures or biological fluids. The methodologies described herein are based on established principles of chromatographic separation and detection, ensuring accuracy, precision, and reliability in accordance with international regulatory standards.[1][2]

Physicochemical Properties and Analytical Considerations

While experimental data for 3-(4-Methoxybenzenesulfonyl)pyrrolidine is not extensively published, its structure allows for the prediction of key physicochemical properties that guide the development of analytical methods.

  • Structure: The molecule consists of a polar pyrrolidine ring, a benzenesulfonyl group, and a methoxy group.

  • Polarity: The presence of the sulfonyl and pyrrolidine moieties suggests that the compound is polar and will be soluble in a range of organic solvents and aqueous-organic mixtures.

  • UV Chromophore: The methoxy-substituted benzene ring provides a strong ultraviolet (UV) chromophore, making UV-based detection a highly suitable and accessible analytical technique. The expected maximum absorbance is in the range of 220-280 nm.

  • Ionization: The pyrrolidine nitrogen can be protonated, making the molecule amenable to analysis by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

Based on these characteristics, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the recommended analytical techniques.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, widely available, and cost-effective technique for the routine quantification of 3-(4-Methoxybenzenesulfonyl)pyrrolidine, particularly for assessing purity and for assays of bulk material and formulated products. A stability-indicating reversed-phase HPLC method is presented below.[1][2][3]

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating polar to moderately non-polar compounds. A C18 stationary phase is chosen for its versatility and proven performance in separating aromatic sulfonamides.[4][5]

  • Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase serves two purposes: it protonates the pyrrolidine nitrogen, leading to more consistent interactions with the stationary phase and improved peak shape, and it suppresses the ionization of residual silanol groups on the silica-based stationary phase, further reducing peak tailing.

  • Isocratic vs. Gradient Elution: An isocratic method is simpler and more robust for routine analysis when the sample matrix is not overly complex. A gradient method may be necessary for stability-indicating assays where degradation products with a wide range of polarities need to be separated from the main peak.[2]

  • Detection Wavelength: The optimal wavelength is determined by acquiring a UV spectrum of a standard solution of 3-(4-Methoxybenzenesulfonyl)pyrrolidine. Based on the structure, a wavelength around 230 nm is a good starting point, offering high sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Sonicate to Ensure Complete Dissolution s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject Sample s4->h1 Transfer to Autosampler Vial h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for HPLC-UV quantification of 3-(4-Methoxybenzenesulfonyl)pyrrolidine.

Detailed Protocol: HPLC-UV Method

1. Instrumentation and Materials

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Reference standard of 3-(4-Methoxybenzenesulfonyl)pyrrolidine

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

ParameterRecommended Setting
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time 10 minutes

3. Preparation of Solutions

  • Mobile Phase: Prepare the aqueous portion by adding 1 mL of formic acid to 1 L of ultrapure water. Mix acetonitrile and the aqueous phase in the desired ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

4. Method Validation The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2]

5. Data Presentation

ParameterTypical Expected Value
Retention Time ~ 4.5 minutes
Linearity (r²) > 0.999
LOD ~ 0.1 µg/mL
LOQ ~ 0.3 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 3-(4-Methoxybenzenesulfonyl)pyrrolidine in complex matrices, such as biological fluids (plasma, urine) or in-process reaction monitoring where high sensitivity and specificity are required, LC-MS/MS is the method of choice. This technique offers excellent selectivity by monitoring specific precursor-to-product ion transitions.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules. Given the presence of the basic pyrrolidine nitrogen, positive ion mode ESI is expected to efficiently generate the protonated molecule [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): MRM provides high selectivity and sensitivity by monitoring a specific fragmentation pathway of the analyte. A precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This minimizes interference from matrix components.

  • Sample Preparation: For biological samples, sample preparation is critical to remove proteins and other interferences. Protein precipitation is a simple and effective first step. For cleaner samples and lower detection limits, Solid Phase Extraction (SPE) is recommended. SPE cartridges with a mixed-mode or polymeric sorbent can effectively retain the analyte while allowing interfering substances to be washed away.[6][7][8]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis p1 Add Internal Standard to Sample (e.g., Plasma) p2 Protein Precipitation (e.g., with Acetonitrile) p1->p2 p3 Centrifuge p2->p3 p4 Solid Phase Extraction (SPE) of Supernatant p3->p4 p5 Evaporate & Reconstitute p4->p5 l1 Inject Sample p5->l1 Transfer to Autosampler Vial l2 UPLC/HPLC Separation l1->l2 l3 ESI+ Ionization l2->l3 l4 MRM Detection l3->l4 da1 Integrate Peak Areas (Analyte & IS) l4->da1 MRM Chromatograms da2 Calculate Peak Area Ratios da1->da2 da3 Quantify using Calibration Curve da2->da3

Caption: Workflow for LC-MS/MS quantification in a biological matrix.

Detailed Protocol: LC-MS/MS Method

1. Instrumentation and Materials

  • LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an ESI source)

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Reference standard of 3-(4-Methoxybenzenesulfonyl)pyrrolidine

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.

  • SPE cartridges (e.g., mixed-mode cation exchange or polymeric reversed-phase)

2. LC and MS Conditions

ParameterRecommended Setting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions To be determined by infusion of a standard solution. See below
Collision Energy To be optimized for each transition.

Determining MRM Transitions: Infuse a ~1 µg/mL solution of the standard directly into the mass spectrometer. In a full scan (Q1 scan), identify the protonated molecular ion [M+H]⁺. Then, perform a product ion scan on this precursor ion to identify the most stable and abundant fragment ions. Select at least two fragment ions for MRM analysis (one for quantification, one for confirmation).

3. Sample Preparation (from Plasma)

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte with a stronger organic solvent (e.g., methanol with 2% formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for injection.

4. Data Presentation

ParameterTypical Expected Value
Linearity (r²) > 0.995
LOD < 0.1 ng/mL
LOQ ~ 0.2 ng/mL
Accuracy (Recovery) 85 - 115%
Precision (RSD) < 15%
Matrix Effect < 15%

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating. The use of an internal standard in the LC-MS/MS method corrects for variations in sample preparation and instrument response. The validation parameters outlined for both methods, when performed according to ICH guidelines, provide statistical evidence of the method's performance and reliability.[1][2] Furthermore, the confirmation ion in the MRM method adds an extra layer of certainty to the identification of the analyte, reducing the risk of false positives.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 3-(4-Methoxybenzenesulfonyl)pyrrolidine depends on the specific application, required sensitivity, and the complexity of the sample matrix. The HPLC-UV method is ideal for routine quality control of bulk materials, offering robustness and simplicity. The LC-MS/MS method provides the high sensitivity and selectivity needed for trace-level quantification in complex biological or in-process samples. Both methods, when properly validated, will provide accurate and reliable data to support research, development, and quality assurance activities in the pharmaceutical industry.

References

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (n.d.). Journal of Pharmaceutical Sciences. [Link]

  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. (1987). Collection of Czechoslovak Chemical Communications. [Link]

  • Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. (2018). Journal of Analytical Methods in Chemistry. [Link]

  • Development and Validation of a Stability- Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determination of Sulfaquinoxaline Sodium in Water Soluble Powder. (n.d.). DSpace. [Link]

  • Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. (2011). Indian Journal of Pharmaceutical Sciences. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2018). Molecules. [Link]

  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. (2014). ResearchGate. [Link]

  • Method for determining sulfonate genotoxic impurity by using HPLC. (2015).
  • Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. (n.d.). PrepChem.com. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). Molecules. [Link]

  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. (2023). Toxics. [Link]

Sources

Method

Functional Profiling of Sulfonyl Pyrrolidine Scaffolds: Cell-Based Assay Protocols using 3-(4-Methoxybenzenesulfonyl)pyrrolidine

Abstract & Application Overview 3-(4-Methoxybenzenesulfonyl)pyrrolidine represents a "privileged scaffold" in medicinal chemistry, particularly within the sulfonyl pyrrolidine class. This structural motif is widely recog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Overview

3-(4-Methoxybenzenesulfonyl)pyrrolidine represents a "privileged scaffold" in medicinal chemistry, particularly within the sulfonyl pyrrolidine class. This structural motif is widely recognized for its utility in designing inhibitors for Matrix Metalloproteinases (MMPs) , specifically MMP-2 and MMP-9, as well as targets in the Central Nervous System (CNS) such as dopamine receptors.

This Application Note provides a rigorous technical guide for evaluating the biological activity of this compound and its derivatives. Unlike generic reagent guides, this document focuses on functional validation in a drug discovery context.

Primary Applications:

  • MMP Inhibition Profiling: Evaluating the suppression of cancer cell invasion and metastasis via Gelatin Zymography.

  • Cytotoxicity Screening: Determining the therapeutic window using metabolic viability assays.

  • Structure-Activity Relationship (SAR) Benchmarking: Using the compound as a reference probe for sulfonyl-pyrrolidine library screening.

Chemical Properties & Reagent Handling

Before initiating cell-based workflows, proper solubilization is critical to prevent precipitation-induced artifacts (false positives).

PropertySpecification
Chemical Name 3-(4-Methoxybenzenesulfonyl)pyrrolidine
Molecular Formula C₁₁H₁₅NO₃S
Molecular Weight ~241.31 g/mol
Solubility DMSO (up to 50 mM), Ethanol (Low), Water (Insoluble)
Storage Powder: -20°C (2 years); In Solution: -80°C (6 months)
Reagent Preparation Protocol
  • Stock Solution (10 mM): Dissolve 2.41 mg of compound in 1 mL of sterile, cell-culture grade DMSO. Vortex for 30 seconds.

  • Sterilization: Pass the DMSO stock through a 0.22 µm PTFE syringe filter. Do not use aqueous filters (PES/Nylon) as the compound may precipitate or bind.

  • Working Solutions: Dilute the stock into serum-free culture media immediately prior to use. Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Protocol A: Gelatin Zymography for MMP-2/9 Inhibition

Rationale: Sulfonyl pyrrolidines are potent inhibitors of Gelatinases (MMP-2 and MMP-9). This assay visualizes the compound's ability to inhibit the enzymatic degradation of gelatin by proteases secreted by tumor cells (e.g., HT-1080 or MDA-MB-231).

Experimental Workflow

Zymography_Workflow Prep Cell Seeding (HT-1080 Cells) Treat Compound Treatment (Serum-Free Media) Prep->Treat 24h Collect Collect Supernatant (Secreted MMPs) Treat->Collect 24-48h Electrophoresis SDS-PAGE (Gelatin Embedded) Collect->Electrophoresis Renature Renaturation (Triton X-100 Wash) Electrophoresis->Renature Remove SDS Develop Incubation (37°C, 18-24h) Renature->Develop Enzyme Active Stain Coomassie Staining & Destaining Develop->Stain Analyze Densitometry (Clear Bands = Activity) Stain->Analyze

Figure 1: Step-by-step workflow for Gelatin Zymography to assess MMP inhibition.

Detailed Methodology
  • Cell Seeding:

    • Seed HT-1080 human fibrosarcoma cells (high constitutive MMP expression) at

      
       cells/well in a 6-well plate.
      
    • Incubate in DMEM + 10% FBS until 80% confluence.

  • Compound Treatment:

    • Wash cells 2x with PBS to remove serum (serum contains MMP inhibitors like TIMPs).

    • Add Serum-Free DMEM containing 3-(4-Methoxybenzenesulfonyl)pyrrolidine at graded concentrations (e.g., 1, 10, 50, 100 µM).

    • Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Ilomastat or Doxycycline).

    • Incubate for 24 hours.

  • Sample Collection:

    • Collect the conditioned media (supernatant).[1] Centrifuge at 1,000 x g for 5 mins to remove debris.

    • Critical: Do not boil samples or add reducing agents (β-mercaptoethanol) to the loading buffer; enzymes must remain refoldable.

  • Electrophoresis:

    • Prepare an SDS-PAGE gel (10%) containing 1 mg/mL Gelatin .

    • Load samples normalized for total protein content (BCA assay).

    • Run at 120V until the dye front reaches the bottom.

  • Renaturation & Development:

    • Wash 1: 2.5% Triton X-100 (2 x 30 min) to remove SDS and renature the MMPs.

    • Incubation: Submerge gel in Development Buffer (50 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35) at 37°C for 18–24 hours. Calcium is essential for MMP activity.

  • Staining & Analysis:

    • Stain with Coomassie Brilliant Blue R-250 for 1 hour. Destain with Methanol/Acetic Acid.[1]

    • Result: MMP activity appears as clear bands against a blue background.

    • Quantification: Scan gels and analyze band intensity using ImageJ. Calculate % Inhibition relative to vehicle control.

Protocol B: Cell Viability & Cytotoxicity (CCK-8 Assay)

Rationale: To confirm that any observed MMP inhibition is due to specific enzymatic blockade and not general cell death, a viability assay is mandatory.

Experimental Workflow
  • Seeding: Plate cells (e.g., HEK293 or HT-1080) at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with the compound (0.1 – 100 µM) for 48 hours.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent (WST-8) to each well.

    • Advantage over MTT: WST-8 produces a water-soluble formazan, eliminating the need for solubilization steps.

  • Incubation: Incubate at 37°C for 1–4 hours.

  • Readout: Measure Absorbance at 450 nm .

Data Analysis Template

Calculate Cell Viability (%) using the formula:



Concentration (µM)Absorbance (450nm)Viability (%)Interpretation
0 (DMSO Control) 1.250100%Baseline
1 µM 1.21096.8%Non-toxic
10 µM 1.15092.0%Non-toxic
50 µM 0.85068.0%Mild Cytotoxicity
100 µM 0.40032.0%Cytotoxic (IC50 range)

Mechanistic Context: The MMP Activation Pathway

Understanding where the sulfonyl pyrrolidine scaffold acts is crucial. These compounds typically act as Zinc-Binding Groups (ZBG) or occupy the S1' specificity pocket of the MMP enzyme.

MMP_Pathway ProMMP Pro-MMP (Inactive Zymogen) [Cysteine Switch Closed] ActiveMMP Active MMP-2/9 [Zinc Active Site Exposed] ProMMP->ActiveMMP Pro-domain Cleavage Activation Activation Stimulus (ROS, Plasmin, MT1-MMP) Activation->ProMMP Substrate ECM Substrates (Collagen, Gelatin) ActiveMMP->Substrate Catalysis Degradation ECM Degradation (Metastasis/Invasion) Substrate->Degradation Inhibitor 3-(4-Methoxybenzenesulfonyl)pyrrolidine [Chelates Zn2+ / Blocks Pocket] Inhibitor->ActiveMMP Competitive Inhibition

Figure 2: Mechanism of action. The compound inhibits the active MMP species, preventing ECM degradation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilitySonicate stock solution; Reduce final concentration to <100 µM; Ensure DMSO <0.5%.
No Bands in Zymography Low enzyme secretionIncrease cell density; Extend incubation to 48h; Concentrate supernatant using Amicon Ultra filters (10kDa cutoff).
Bands too smeary Over-digestionReduce incubation time in Development Buffer (try 12h instead of 24h).
High Cytotoxicity Off-target effectsVerify purity of the compound (HPLC); Test in normal fibroblast lines (e.g., NIH-3T3) for selectivity.

References

  • MMP Inhibition by Sulfonyl Pyrrolidines: Li, H., et al. (2020).[2][3] "Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors." Chemical Biology & Drug Design.

  • Pyrrolidine Scaffolds in Drug Discovery: Poyraz, S., et al. (2023).[4] "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology.

  • Zymography Protocols: Toth, M., & Fridman, R. (2001). "Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography." Methods in Molecular Medicine.

  • Compound Data & Physical Properties: PubChem CID 101768-37-0 Entry. "3-(4-Methoxybenzenesulfonyl)pyrrolidine."

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of pyrrolidine-based compounds in assays

Topic: Overcoming Poor Solubility of Pyrrolidine-Based Compounds in Assays Content Type: Technical Support Center Guide Welcome to the Application Support Hub. You are likely here because your pyrrolidine-based lead comp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Pyrrolidine-Based Compounds in Assays Content Type: Technical Support Center Guide

Welcome to the Application Support Hub. You are likely here because your pyrrolidine-based lead compound—despite showing promise in silico—is failing in wet-lab assays. It might be crashing out of solution upon dilution, binding to your microplates, or producing erratic IC50 data.[1]

This guide addresses the specific physicochemical paradox of the pyrrolidine scaffold: while the nitrogen center is basic (pKa ~11) and ionizable, the functional groups required for potency (often aryl or bulky hydrophobic substituents) frequently render the molecule "brick dust" in aqueous media.

Module 1: The Master Stock – Root Cause Resolution

The Problem: Many researchers attempt to dissolve pyrrolidine free bases directly in neutral DMSO.[1] However, if your compound has high crystal lattice energy (common in rigid bicyclic pyrrolidines), neutral DMSO may not suffice.[1]

Protocol 1.1: The "Acid-Spike" Stock Preparation

Why this works: Pyrrolidines are secondary or tertiary amines.[1] By converting a fraction of the free base to a salt in situ within the organic solvent, you disrupt the crystal lattice and enhance entropy, forcing dissolution.

Reagents:

  • Anhydrous DMSO (Grade: Cell Culture Tested)

  • 1M HCl (aqueous) or Glacial Acetic Acid

Procedure:

  • Weigh the solid compound into a glass vial (avoid plastic at this stage to prevent adsorption).[1]

  • Add 90% of the calculated volume of DMSO.[1]

  • Vortex for 30 seconds. If the compound remains visible (turbid/particulate):

  • The Acid Spike: Add 1 equivalent of HCl (relative to the compound) or 5-10% v/v Glacial Acetic Acid to the remaining DMSO volume, then add this mixture to the vial.

  • Sonication: Sonicate in a water bath at 37°C for 10-15 minutes.

    • Critical Check: Hold the vial up to a light source.[1] If you see the "Tyndall Effect" (scattering of light by suspended nanoparticles), the compound is not dissolved.

Decision Tree: Solubilizing Stubborn Solids

Use this logic flow to determine the correct solvent system for your stock.

StockPrep Start Solid Pyrrolidine Compound DMSO Add 100% DMSO Start->DMSO Check1 Clear Solution? DMSO->Check1 Success Proceed to QC Check1->Success Yes AcidSpike Strategy A: Acid Spike (Add 1 eq. HCl or 5% Acetic Acid) Check1->AcidSpike No (Basic Amine) CoSolvent Strategy B: Co-Solvent (50% DMSO / 50% NMP or DMA) Check1->CoSolvent No (Neutral/Amide) Sonicate Sonicate 37°C, 15 min AcidSpike->Sonicate CoSolvent->Sonicate Check2 Clear Solution? Check2->Success Yes Fail Consult Chemist: Switch to HCl/Tosylate Salt Check2->Fail No: Re-design Salt Form Sonicate->Check2

Figure 1: Decision logic for solubilizing difficult pyrrolidine derivatives. Note that NMP (N-methyl-2-pyrrolidone) is structurally related to the scaffold and often acts as an excellent co-solvent.

Module 2: Assay Condition Optimization – Preventing the "Crash"

The Problem: "Oiling out." When you pipette 100% DMSO stock directly into aqueous buffer (PBS/Media), the rapid change in dielectric constant causes hydrophobic pyrrolidines to precipitate instantly, often forming invisible micro-aggregates that cause false positives (scattering in optical assays).

Protocol 2.1: The Intermediate Dilution Method (Serial Step-Down)

Why this works: It buffers the polarity shock. Instead of jumping from dielectric constant


 (DMSO) to 

(Water), you create a transition phase.

Materials:

  • Intermediate Buffer: PBS + 5% DMSO + 0.1% Pluronic F-127 (or Tween-20).[1]

  • Assay Buffer: Standard media/buffer.[1]

Procedure:

  • Stock: Start with 10 mM DMSO stock.

  • Intermediate Step: Dilute 1:10 into the Intermediate Buffer.

    • Result: 1 mM compound in ~15% DMSO (Total) + Surfactant.[1]

    • Action: Vortex immediately.[1] The surfactant stabilizes the "nucleation" phase of precipitation.

  • Final Step: Dilute 1:100 into the Assay Buffer.

    • Result: 10 µM compound in ~0.15% DMSO.[1]

Comparison of Solubilizing Excipients

If the intermediate step fails, add one of these agents to your assay buffer.

ExcipientRecommended Conc.Mechanism of ActionBest For...
HP-β-Cyclodextrin 0.5% - 5.0% (w/v)Inclusion Complex: Encapsulates the hydrophobic pyrrolidine core; exposes hydrophilic shell.[1]Gold Standard. High-affinity binding for pyrrolidines; low cellular toxicity [1][2].[1]
Pluronic F-127 0.05% - 0.1%Micelle Formation: Surrounds hydrophobic aggregates.[1]Preventing "sticky" compounds from binding to plastic tips/plates.[1]
BSA (Bovine Serum Albumin) 0.1% - 0.5%Carrier Protein: Non-specific binding keeps compound in solution.[1]Cell-based assays (mimics in vivo plasma binding).[1]

Module 3: Structural & Chemical Strategy[1]

If formulation fails, the issue is likely intrinsic to the solid-state properties of the molecule.

The Salt Selection Rule

Pyrrolidine nitrogen is a prime candidate for salt formation.[1] If you are working with the Free Base , you are fighting an uphill battle against lattice energy.[1]

  • Switch to Hydrochloride (HCl) Salt: Increases melting point but drastically improves aqueous solubility due to ionization.[1]

  • Switch to Tosylate/Mesylate: If the HCl salt is hygroscopic (absorbs water), these organic counter-ions often provide a stable, soluble crystalline solid.[1]

Module 4: Troubleshooting FAQ

Q: My IC50 curve plateaus at 50% inhibition, no matter how much compound I add. Why? A: This is the hallmark of solubility-limited absorption . The compound has reached its saturation limit in the buffer. Any additional compound added precipitates and is not bioavailable.[1]

  • Fix: Measure the thermodynamic solubility of the compound in the assay buffer (shake-flask method) to define the "true" maximum concentration. Do not test above this limit.

Q: I see high variability between technical replicates. A: This suggests the compound is adhering to the plastic walls of the microplate or pipette tips (non-specific binding).

  • Fix: Use Low-Binding plates and tips.[1] Add 0.01% Triton X-100 or Tween-20 to the buffer to compete for surface binding sites.

Q: Can I use Cyclodextrins in cell-based assays? A: Yes, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (Captisol) .[1] They are generally non-toxic to cells at <10 mM.[1] However, be aware that they can cholesterol-deplete cells at high concentrations, so run a vehicle control [3].[1]

References
  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Jambhekar, S. S., & Breen, P. (2016).[1] Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Drug Discovery Today. Link

  • BenchChem Technical Support. (2025). Overcoming Solubility Challenges of Pyrrolidine Derivatives. BenchChem Application Notes. Link

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Solubility). Link

Sources

Optimization

Technical Support Center: Strategies to Reduce Toxicity of Substituted Pyrrolidines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrrolidine scaffolds. This guide is desi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrrolidine scaffolds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for toxicity issues encountered during your research. The pyrrolidine ring is a valuable scaffold in medicinal chemistry, but its metabolic liabilities can lead to significant toxicity challenges.[1][2] This resource explains the underlying mechanisms of pyrrolidine-associated toxicity and offers actionable strategies to mitigate these risks.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrrolidine Toxicity

This section addresses foundational questions regarding the sources and mechanisms of toxicity in pyrrolidine-containing compounds.

Q1: What is the primary mechanism that makes substituted pyrrolidines potentially toxic?

A1: The principal driver of toxicity for many substituted pyrrolidines is metabolic activation, primarily by Cytochrome P450 (CYP450) enzymes in the liver.[3][4] The nitrogen atom in the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of highly reactive electrophilic species, such as endocyclic iminium ions and amino aldehydes.[5][6] These reactive metabolites can then form covalent bonds with biological nucleophiles like DNA and proteins, leading to cytotoxicity, genotoxicity, and organ damage.[5][7] This mechanism is a well-documented liability for cyclic amines in drug candidates.[6]

Q2: Are all substituted pyrrolidines toxic?

A2: No. Toxicity is highly dependent on the compound's overall structure, including the nature and position of its substituents.[8] Factors influencing toxicity include:

  • Metabolic Stability: The susceptibility of the pyrrolidine ring and its substituents to CYP450-mediated oxidation.

  • Stereochemistry: The 3D arrangement of atoms can significantly affect how the molecule binds to metabolic enzymes and biological targets, influencing both efficacy and toxicity.[2][9]

  • Lipophilicity: Higher lipophilicity can lead to increased absorption and distribution into tissues like the liver, but also potentially greater interaction with metabolic enzymes.[9]

  • Electronic Effects: Electron-withdrawing or -donating groups can alter the reactivity of the pyrrolidine nitrogen and adjacent carbons.

The goal is to design molecules where the therapeutic activity is potent at concentrations far below those that trigger toxic metabolic pathways.[1][10]

Q3: My pyrrolidine-containing compound is showing genotoxicity in an Ames test. What is the likely cause?

A3: A positive Ames test, especially if it's dependent on the presence of a liver S9 fraction, strongly suggests that a metabolite of your compound is mutagenic. For pyrrolidines, the most probable cause is the formation of a reactive iminium ion intermediate. This electrophilic species can directly alkylate DNA bases, forming DNA adducts that lead to mutations.[5][6] It is crucial to investigate this bioactivation pathway to understand and mitigate the genotoxic risk.[7]

Section 2: Troubleshooting Guide - From Identification to Mitigation

This section provides structured approaches to identify and solve specific toxicity problems.

Issue 1: High potential for metabolic activation and reactive metabolite formation.
Q: How can I experimentally determine if my compound is forming a reactive iminium ion?

A: The standard method is a "trapping" experiment using nucleophilic agents in an in vitro system with liver microsomes or S9 fractions. The reactive iminium ion is too unstable to be detected directly, but its formation can be confirmed by identifying its stable adducts with trapping agents.

Experimental Protocol: Reactive Metabolite Trapping with Cyanide

This protocol is designed to trap electrophilic iminium ions by forming a stable cyano adduct, which can be identified by LC-MS/MS.

Materials:

  • Test compound (e.g., 10 mM stock in DMSO)

  • Potassium cyanide (KCN) (e.g., 1 M stock in water - EXTREME CAUTION: HIGHLY TOXIC )

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Incubation Setup: In a microcentrifuge tube, add the following in order:

    • Phosphate buffer/NADPH mix.

    • Liver microsomes (final concentration typically 0.5-1.0 mg/mL).

    • Potassium cyanide solution (final concentration typically 1-5 mM). Handle with extreme care in a certified chemical fume hood.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound to start the reaction (final concentration typically 1-10 µM). Include a control incubation without NADPH to ensure the adduct formation is metabolism-dependent.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Quenching: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile with 0.1% formic acid. This precipitates the proteins.

  • Sample Preparation: Centrifuge the quenched sample at high speed (e.g., >10,000 g) for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an LC-MS vial. Analyze using an LC-MS/MS method to search for the predicted mass of the cyano adduct (M + CN - H). Fragment analysis (MS/MS) should be used to confirm the structure of the adduct.

Q: My trapping experiment was positive. What structural modifications can I make to block iminium ion formation?

A: The key is to block the site of oxidation without losing pharmacological activity. This involves structure-activity relationship (SAR) studies focused on minimizing metabolic liabilities.

Diagram: Metabolic Activation & Blocking Strategies

ToxicityPathway cluster_0 Metabolic Activation Pathway cluster_1 Mitigation Strategies Parent Substituted Pyrrolidine CYP450 CYP450 Oxidation (e.g., CYP3A4) Parent->CYP450 C-H oxidation α to Nitrogen Iminium Reactive Iminium Ion CYP450->Iminium Adducts Covalent Adducts (DNA, Protein) Iminium->Adducts Nucleophilic attack Detox Detoxification (e.g., GSH conjugation) Iminium->Detox Trapping by Glutathione Toxicity Genotoxicity & Cytotoxicity Adducts->Toxicity Block Block α-Carbon (gem-dimethyl, F) Block->Parent Steric/Electronic Shielding LowerE Lower N pKa (Adjacent EWG) LowerE->Parent Reduce N oxidation Bioisostere Bioisosteric Replacement Bioisostere->Parent Replace Scaffold Inactive Inactive Metabolite Detox->Inactive

Caption: Metabolic activation of pyrrolidines and key mitigation strategies.

Table: Structural Modifications to Reduce Metabolic Activation

StrategyDescriptionRationalePotential Downsides
Steric Hindrance Introduce bulky groups (e.g., gem-dimethyl) on the carbon atom alpha to the nitrogen.Physically blocks the CYP450 active site from accessing the C-H bond required for oxidation.[6]May negatively impact binding to the intended pharmacological target.
Metabolic Blocking Replace a hydrogen atom at a site of metabolism with a fluorine atom.The C-F bond is much stronger than the C-H bond and is not susceptible to oxidation by CYP450s.[11][12]Can alter pKa and lipophilicity, affecting ADME properties.
Lowering Basicity (pKa) Introduce an electron-withdrawing group (EWG) near the pyrrolidine nitrogen.A less basic nitrogen is less likely to undergo single-electron transfer, the initial step in some oxidation pathways.A significant change in pKa can affect solubility and target interaction if the nitrogen is involved in a key salt bridge.
Bioisosteric Replacement Replace the entire pyrrolidine ring with another scaffold that has similar spatial and electronic properties but lacks the metabolic liability.Removes the problematic functional group entirely.[13][14]High-risk strategy that can lead to a complete loss of activity. Requires significant synthetic effort.
Issue 2: Observed Hepatotoxicity or Cardiotoxicity in Preclinical Models.
Q: My compound shows signs of liver injury in animal models. How do I approach this?

A: Pyrrolizidine alkaloids are a classic example of pyrrolidine-containing natural products that cause severe hepatotoxicity through metabolic activation.[3][4] The approach to de-risking synthetic pyrrolidines is similar.

Diagram: Troubleshooting Workflow for Organ Toxicity

Workflow start Toxicity Observed (e.g., elevated ALT/AST) check_metabolism Is toxicity metabolism-dependent? start->check_metabolism check_offtarget Assess off-target activity (e.g., hERG) check_metabolism->check_offtarget No trapping Perform reactive metabolite trapping check_metabolism->trapping Yes offtarget_sar Initiate SAR to remove off-target activity check_offtarget->offtarget_sar Yes end_toxic Toxicity likely mechanism-based check_offtarget->end_toxic No cyp_reaction CYP reaction phenotyping trapping->cyp_reaction bioisostere Consider bioisosteric replacement trapping->bioisostere sar_modification Initiate SAR to block metabolism site cyp_reaction->sar_modification end_success Lead Optimization Successful sar_modification->end_success bioisostere->end_success offtarget_sar->end_success

Caption: Decision workflow for addressing observed organ toxicity.

Step-by-Step De-risking Strategy:

  • Confirm Metabolism Dependence: Use in vitro models (e.g., primary hepatocytes) and compare the cytotoxicity of the parent compound with and without the addition of broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole). If toxicity is reduced with inhibitors, it is metabolism-mediated.

  • Identify Specific CYP Isoforms: Use recombinant human CYP enzymes or specific chemical inhibitors to determine which isoforms (e.g., CYP3A4, 2D6) are responsible for the bioactivation. This can inform strategies to avoid drug-drug interactions.

  • Structural Modification (SAR): Synthesize and test analogs based on the strategies in the table above (steric hindrance, metabolic blocking) to disrupt the metabolic activation pathway.

  • Assess Off-Target Effects: For specific toxicities like cardiotoxicity, screen the compound against known targets like the hERG channel, which is a common cause of drug-induced arrhythmia.[15] While some pyrrolidine derivatives have shown cardiovascular effects, these are often linked to specific off-target pharmacology rather than metabolic activation.[16][17]

Section 3: In Silico & Computational Approaches

Q: Can I predict the potential for toxicity before synthesizing a compound?

A: Yes, computational toxicology tools can provide valuable early warnings.[18] While not a replacement for experimental testing, they can help prioritize which analogs to synthesize.

Recommended In Silico Tools:

  • Metabolic Site Prediction: Software like StarDrop's P450 Metabolism module or ADMET Predictor can highlight "soft spots" on a molecule that are most likely to be oxidized by CYP enzymes. This allows you to proactively modify these sites.

  • Toxicity Endpoint Prediction: QSAR (Quantitative Structure-Activity Relationship) models can predict various toxicity endpoints, including mutagenicity (Ames), hepatotoxicity (DILI - Drug-Induced Liver Injury), and cardiotoxicity (hERG inhibition).[15][18]

  • Reactive Metabolite Alerts: Some platforms can flag structural motifs known to be associated with the formation of reactive metabolites. The pyrrolidine ring itself may be flagged as a potential liability.[6]

By integrating these computational predictions early in the design phase, you can create a more efficient and successful drug discovery campaign, focusing resources on compounds with a higher probability of having a clean safety profile.

References

  • Bhat, Z. A., et al. (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. Journal of Molecular Structure.
  • Pires, M. M., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods. Available from: [Link]

  • Zhang, Y., et al. (2008). Effects of pyrrolidine dithiocarbamate on antioxidant enzymes in cardiomyopathy induced by adriamycin in rats. Cardiology. Available from: [Link]

  • Bhat, M. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry.
  • Lin, G., et al. (2011). Hepatotoxicity and tumorigenicity induced by metabolic activation of pyrrolizidine alkaloids in herbs. Journal of Ethnopharmacology. Available from: [Link]

  • Xia, Q., et al. (2015). Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes. Journal of Environmental Science and Health, Part C. Available from: [Link]

  • Pires, M. M., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods. Available from: [Link]

  • Lidder, S., et al. (2008). Cardiovascular toxicity associated with recreational use of diphenylprolinol (diphenyl-2-pyrrolidinemethanol [D2PM]). Journal of Medical Toxicology. Available from: [Link]

  • Lin, G., et al. (2021). Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids. Archives of Toxicology. Available from: [Link]

  • Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available from: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

  • Davis, C. B., et al. (2011). Overcoming the genotoxicity of a pyrrolidine substituted arylindenopyrimidine as a potent dual adenosine A(2A)/A(1) antagonist by minimizing bioactivation to an iminium ion reactive intermediate. Chemical Research in Toxicology. Available from: [Link]

  • Zhu, W., et al. (2022). Pyrrolidine Dithiocarbamate Might Mitigate Radiation-Induced Heart Damage at an Early Stage in Rats. Frontiers in Cardiovascular Medicine. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Request PDF on ResearchGate.
  • Li, Y., et al. (2013). Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. Journal of Ethnopharmacology. Available from: [Link]

  • Lin, G., et al. (2011). Hepatotoxicity and Tumorigenicity Induced by Metabolic Activation of Pyrrolizidine Alkaloids in Herbs. ResearchGate. Available from: [Link]

  • Zhou, J., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances. Available from: [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting, Scripps Research. Available from: [Link]

  • Ramirez, M. S., et al. (2020). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules. Available from: [Link]

  • Li, Y. H., et al. (2013). Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. Journal of Ethnopharmacology.
  • Okafor, S. N., et al. (2024). In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids. Proceedings. Available from: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available from: [Link]

  • Schilperoort, A., et al. (2022). Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro. Toxins. Available from: [Link]

  • Stasiak, A., et al. (2022). The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. International Journal of Molecular Sciences. Available from: [Link]

  • O'Hagan, D., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Wang, R., et al. (2023). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Toxics. Available from: [Link]

  • Leong, J., et al. (2022). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. bioRxiv. [Note: This is a preprint server, content may not be peer-reviewed].
  • Sci-Hub. (N.D.). Toxicoproteomic assessment of liver responses to acute pyrrolizidine alkaloid intoxication in rats. Sci-Hub. [Note: Sci-Hub provides access to research papers and its legality may vary by jurisdiction].
  • ResearchGate. (N.D.). The proposed metabolic activation and detoxification pathways of retrorsine. ResearchGate. Available from: [Link]

  • American Chemical Society. (N.D.). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. American Chemical Society. [URL not directly available, abstract only].
  • Wipf Group. (2008). Bioisosterism. University of Pittsburgh. Available from: [Link]

  • Louisse, J., et al. (2022). Role of toxicokinetics and alternative testing strategies in pyrrolizidine alkaloid toxicity and risk assessment; state-of-the-art and future perspectives. Food and Chemical Toxicology. [URL not directly available, abstract only].
  • Kumar, A., et al. (2023). Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. Scientific Reports. Available from: [Link]

  • Georgieva, M., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants. Available from: [Link]

  • ResearchGate. (N.D.). Examples of ring bioisosterism between drugs belonging to different therapeutic classes. ResearchGate. [URL not directly available, image only].
  • ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [URL not directly available, abstract only].
  • PubMed. (2023). Neurotoxicity Related to Multidrug Association: A Case Report. PubMed. Available from: [Link]

  • O'Hagan, D., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. Available from: [Link]

  • Gallyamov, A. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available from: [Link]

  • Organic Chemistry Portal. (N.D.). Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of 3-(4-Methoxybenzenesulfonyl)pyrrolidine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(4-Methoxybenzenesulfonyl)pyrrolidine. The following troubleshooting gui...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(4-Methoxybenzenesulfonyl)pyrrolidine. The following troubleshooting guide and frequently asked questions (FAQs) address common challenges encountered during production, providing practical solutions grounded in chemical principles to ensure a robust, scalable, and reproducible process.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific experimental issues in a question-and-answer format, offering insights into the root causes and providing actionable solutions.

Issue 1: Low or No Product Formation

Question: My reaction is showing very low conversion to the desired 3-(4-Methoxybenzenesulfonyl)pyrrolidine, even with extended reaction times. What are the likely causes and how can I rectify this?

Answer: Low product formation in this sulfonamide synthesis is typically traced back to a few key areas: the quality of your starting materials, the reaction conditions, and the presence of moisture.

  • Inactive 4-Methoxybenzenesulfonyl Chloride: The primary culprit is often the sulfonyl chloride starting material. Sulfonyl chlorides are susceptible to hydrolysis upon exposure to atmospheric moisture, converting them to the unreactive sulfonic acid.[1]

    • Solution: Always use a fresh bottle of 4-methoxybenzenesulfonyl chloride or purify older stock by recrystallization. Ensure that all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Poor Nucleophilicity of Pyrrolidine: While pyrrolidine is a reasonably good nucleophile, its reactivity can be hampered by the choice of solvent and base.

    • Solution: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid side reactions with the solvent.[1] The choice of base is also critical. A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to scavenge the HCl byproduct without competing with the pyrrolidine.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: A slight excess (1.1 to 1.2 equivalents) of pyrrolidine can be used to ensure the complete consumption of the more expensive sulfonyl chloride. However, be mindful that a large excess can complicate purification.

Issue 2: Formation of a Significant Amount of a Polar Byproduct

Question: My TLC analysis shows a significant spot at the baseline, which I suspect is 4-methoxybenzenesulfonic acid. What is causing this, and how can I prevent it?

Answer: The presence of a highly polar byproduct that doesn't move from the baseline on a TLC plate is a classic sign of sulfonyl chloride hydrolysis.[1]

  • Cause: As mentioned previously, water in the reaction mixture will readily react with 4-methoxybenzenesulfonyl chloride to form the corresponding sulfonic acid.[1] This can be introduced through wet solvents, glassware, or starting materials.

    • Prevention:

      • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle over molecular sieves.

      • Dry all glassware in an oven and allow it to cool under a stream of inert gas before use.

      • Ensure your pyrrolidine and base are dry.

Issue 3: Difficulty in Product Purification

Question: I'm struggling to isolate pure 3-(4-Methoxybenzenesulfonyl)pyrrolidine. Column chromatography is proving to be inefficient, and I'm seeing multiple spots on my TLC.

Answer: Purification challenges often arise from side reactions or the physical properties of the product and byproducts.

  • Similar Polarity of Product and Byproducts: If unreacted starting materials or certain side products have similar polarities to your desired compound, chromatographic separation can be difficult.[1]

    • Solution:

      • Optimize Reaction Completion: The best way to simplify purification is to drive the reaction to completion, minimizing the presence of starting materials in the crude product. Monitor the reaction closely by TLC or LC-MS.

      • Aqueous Work-up: A thorough aqueous work-up can remove many impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate and remove any excess pyrrolidine and the amine base. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove any sulfonic acid byproduct.

      • Recrystallization: This compound is often isolated as a crystalline solid (or its hydrochloride salt).[2] Recrystallization from a suitable solvent system (e.g., methanol-diethyl ether for the HCl salt) can be a highly effective purification method on a larger scale.[2]

  • Presence of Di-sulfonated Byproduct: While less common with cyclic secondary amines like pyrrolidine, the formation of a di-sulfonated species is a possibility in some sulfonamide syntheses, especially with primary amines.[1] This would present as a less polar spot on the TLC.

    • Solution: Ensure the stoichiometry is correct and avoid a large excess of the sulfonyl chloride. Adding the sulfonyl chloride solution slowly to the solution of pyrrolidine and base can also help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 3-(4-Methoxybenzenesulfonyl)pyrrolidine on a lab scale?

A1: A common and straightforward approach involves the reaction of pyrrolidine with 4-methoxybenzenesulfonyl chloride in the presence of a base. A detailed protocol is provided below. Another reported synthesis involves the reaction of 3-[(4-chlorophenyl)sulfonyl]pyrrolidine hydrochloride with sodium methoxide in DMSO.[2]

Q2: Are there any specific safety precautions I should take when scaling up this synthesis?

A2: Yes, scaling up introduces new safety considerations.[3]

  • Exothermic Reaction: The reaction of a sulfonyl chloride with an amine is exothermic. When scaling up, the addition of the sulfonyl chloride should be done portion-wise or via an addition funnel to control the internal temperature of the reactor. A cooling bath should be readily available.

  • HCl Gas Evolution: The reaction produces HCl, which is scavenged by the base. Ensure adequate ventilation and consider using a scrubber if working on a very large scale.

  • Reagent Handling: Pyrrolidine is a flammable and corrosive liquid.[4] 4-Methoxybenzenesulfonyl chloride is a corrosive solid. Always handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting sulfonyl chloride and the product sulfonamide can be visualized under UV light. The pyrrolidine will require staining (e.g., with ninhydrin or permanganate) to be visualized. The reaction is considered complete when the limiting reagent (typically the sulfonyl chloride) is no longer visible on the TLC plate.

Q4: What are the key parameters to control for a reproducible scale-up?

A4: For a robust and reproducible process, focus on controlling the following:

  • Reagent Quality: Use reagents of consistent purity for each batch.

  • Temperature Control: Maintain a consistent reaction temperature.

  • Addition Rate: The rate of addition of the sulfonyl chloride can affect impurity profiles.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in larger vessels.[5]

  • Work-up Procedure: Standardize the volumes and concentrations of aqueous solutions used in the work-up to ensure consistent purification.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Methoxybenzenesulfonyl)pyrrolidine

This protocol is a representative procedure for a lab-scale synthesis.

Materials:

  • Pyrrolidine

  • 4-Methoxybenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrrolidine (1.1 eq.) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred pyrrolidine solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization (as the Hydrochloride Salt)

This protocol is adapted from a similar reported procedure.[2]

  • Dissolve the crude free base in a minimum amount of a suitable solvent like methanol.

  • Add a solution of HCl in diethyl ether dropwise until the solution is acidic and a precipitate forms.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to obtain the pure 3-(4-Methoxybenzenesulfonyl)pyrrolidine hydrochloride.

Visualizations

General Synthesis and Work-up Workflow

cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_isolation Isolation & Purification reactants Pyrrolidine + TEA in DCM reaction_vessel Reaction at 0°C to RT reactants->reaction_vessel sulfonyl_chloride 4-Methoxybenzenesulfonyl Chloride in DCM sulfonyl_chloride->reaction_vessel Slow Addition quench Quench with Water reaction_vessel->quench hcl_wash Wash with 1M HCl quench->hcl_wash bicarb_wash Wash with sat. NaHCO3 hcl_wash->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash dry Dry (MgSO4) brine_wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify final_product Pure Product purify->final_product

Caption: Workflow for the synthesis and purification of 3-(4-Methoxybenzenesulfonyl)pyrrolidine.

Troubleshooting Decision Tree

start Low Yield? check_reagents Check Reagent Quality (esp. Sulfonyl Chloride) start->check_reagents Yes check_conditions Verify Anhydrous Conditions start->check_conditions Yes check_stoichiometry Confirm Stoichiometry start->check_stoichiometry Yes success Process Optimized check_reagents->success check_conditions->success check_stoichiometry->success purification_issue Purification Difficulty? optimize_workup Optimize Aqueous Work-up (Acid/Base Washes) purification_issue->optimize_workup Yes try_recrystallization Attempt Recrystallization purification_issue->try_recrystallization Yes monitor_reaction Ensure Reaction Completion (TLC/LC-MS) purification_issue->monitor_reaction Yes optimize_workup->success try_recrystallization->success monitor_reaction->success side_products Unexpected Side Products? polar_byproduct Polar Byproduct (Baseline Spot)? side_products->polar_byproduct Yes less_polar_byproduct Less Polar Byproduct? side_products->less_polar_byproduct Yes polar_byproduct->check_conditions Indicates Hydrolysis less_polar_byproduct->check_stoichiometry Possible Di-sulfonylation

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

  • Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
  • PrepChem.com. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Retrieved February 13, 2026, from [Link]

  • ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2014). How can I seperate pyrrolidine?. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved February 13, 2026, from [Link]

  • ScienceDirect. (2022). Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation. Retrieved February 13, 2026, from [Link]

  • ACS Publications. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Retrieved February 13, 2026, from [Link]

  • ACS Publications. (n.d.). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry. Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved February 13, 2026, from [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. Retrieved February 13, 2026, from [Link]

  • Semantic Scholar. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Retrieved February 13, 2026, from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved February 13, 2026, from [Link]

  • National Library of Medicine. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved February 13, 2026, from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Retrieved February 13, 2026, from [Link]

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 13, 2026, from [Link]

  • Chemtek Scientific. (2024). Challenges of scaling up production from grams to kilos. Retrieved February 13, 2026, from [Link]

  • IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved February 13, 2026, from [Link]

  • National Library of Medicine. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved February 13, 2026, from [Link]

  • National Library of Medicine. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Retrieved February 13, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Biological Target Validation of 3-(4-Methoxybenzenesulfonyl)pyrrolidine

A Hypothetical Case Study in Kinase Target Engagement Editorial Note: The compound 3-(4-Methoxybenzenesulfonyl)pyrrolidine is not extensively characterized in publicly available literature. To fulfill the educational pur...

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Case Study in Kinase Target Engagement

Editorial Note: The compound 3-(4-Methoxybenzenesulfonyl)pyrrolidine is not extensively characterized in publicly available literature. To fulfill the educational purpose of this guide, we will proceed with a hypothetical scenario where its primary biological target is postulated to be Kinase X , a critical enzyme in a well-defined cellular signaling pathway. This framework will allow us to demonstrate a robust, multi-faceted approach to target validation, providing a blueprint for researchers working with novel small molecules.

Introduction: The Imperative of Rigorous Target Validation

In the landscape of drug discovery and chemical biology, the identification of a bioactive small molecule is merely the first step. The true challenge lies in unequivocally proving that the molecule's observed biological effect is a direct consequence of its interaction with a specific molecular target. This process, known as target validation, is a cornerstone of preclinical research, ensuring that downstream efforts are built on a solid foundation of mechanistic understanding. Without it, researchers risk pursuing therapeutic strategies that are based on misleading correlations rather than causation, often leading to late-stage failures in clinical development.

This guide provides a comprehensive overview of the experimental methodologies required to validate the biological target of a novel small molecule, using the hypothetical Kinase X inhibitor, 3-(4-Methoxybenzenesulfonyl)pyrrolidine, as our central case study. We will explore a tiered approach, from initial biochemical confirmation to complex cellular and proteomic analyses, and compare its performance with a known, well-characterized Kinase X inhibitor, "Compound Y."

Part 1: Foundational Evidence - Direct Target Engagement

The initial phase of target validation seeks to answer a fundamental question: Does the compound physically interact with the purified protein target? Biochemical assays are the workhorse for this stage, offering a controlled environment to quantify the affinity and kinetics of the binding event.

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC stands as a gold-standard biophysical technique because it provides a complete thermodynamic profile of the binding interaction in a single experiment. Unlike other methods that may be prone to artifacts from fluorescent tags or surface immobilization, ITC measures the intrinsic heat change that occurs upon binding, making it a label-free and in-solution technique. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Trustworthiness: A self-validating ITC experiment will exhibit a clear sigmoidal binding isotherm, indicating a specific interaction. The stoichiometry value should be close to 1, signifying a 1:1 binding event between the inhibitor and the kinase. A non-specific interaction would result in a linear heat change with no clear saturation point.

Experimental Protocol: Isothermal Titration Calorimetry

  • Preparation: Dialyze the purified Kinase X protein and 3-(4-Methoxybenzenesulfonyl)pyrrolidine into the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO) to minimize buffer mismatch artifacts.

  • Loading: Load the sample cell with Kinase X protein (typically 10-50 µM) and the injection syringe with the compound (typically 100-500 µM).

  • Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a powerful technique for measuring the kinetics of a binding interaction – the on-rate (ka) and off-rate (kd). This provides a more dynamic view of the interaction compared to the equilibrium measurement of ITC. For example, two compounds with the same affinity (Kd) can have vastly different kinetic profiles, which can have significant implications for their biological activity and duration of action. A slow off-rate, for instance, can lead to a more sustained pharmacological effect.

Trustworthiness: A high-quality SPR experiment includes a reference flow cell to subtract non-specific binding and buffer effects. The resulting sensorgrams should fit well to a 1:1 binding model, and the calculated Kd from the kinetic constants (kd/ka) should be consistent across a range of compound concentrations.

Experimental Protocol: Surface Plasmon Resonance

  • Immobilization: Covalently immobilize the purified Kinase X protein onto a sensor chip surface.

  • Binding: Flow different concentrations of 3-(4-Methoxybenzenesulfonyl)pyrrolidine over the sensor chip and the reference flow cell.

  • Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the on-rate and off-rate constants.

Table 1: Comparison of In Vitro Target Engagement Methods

Technique Parameter Measured Advantages Considerations
Isothermal Titration Calorimetry (ITC) Kd, ΔH, ΔS, StoichiometryLabel-free, in-solution, provides full thermodynamic profile.Requires large amounts of pure protein.
Surface Plasmon Resonance (SPR) Ka, Kd, KdReal-time kinetics, high sensitivity, requires less protein than ITC.Protein immobilization can affect binding, potential for mass transport limitations.
Differential Scanning Fluorimetry (DSF) Tm (Melting Temperature)High-throughput, low sample consumption.Indirect measure of binding, may not be suitable for all proteins.

Part 2: Cellular Context - Target Engagement in a Living System

Confirming direct binding to a purified protein is a crucial first step, but it does not guarantee that the compound will engage its target in the complex environment of a living cell. Cellular target engagement assays are therefore essential to bridge the gap between biochemistry and biology.

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. This allows for the assessment of target engagement in intact cells or even tissues, providing a more physiologically relevant measure of target binding. The magnitude of the thermal shift is proportional to the affinity and occupancy of the compound at its target.

Trustworthiness: A robust CETSA experiment will demonstrate a dose-dependent increase in the thermal stability of Kinase X in the presence of 3-(4-Methoxybenzenesulfonyl)pyrrolidine. Including a known Kinase X inhibitor (Compound Y) as a positive control and a structurally similar but inactive compound as a negative control is critical for validating the specificity of the observed thermal shift.

Experimental Protocol: Cellular Thermal Shift Assay

  • Treatment: Treat cultured cells with varying concentrations of 3-(4-Methoxybenzenesulfonyl)pyrrolidine or control compounds.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Quantify the amount of soluble Kinase X remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves and determine the shift in melting temperature.

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Intact Cells treatment Treat with Compound (e.g., 3-(4-Methoxybenzenesulfonyl)pyrrolidine) start->treatment heating Heat Cell Lysate to Temperature Gradient treatment->heating centrifugation Centrifugation to Separate Soluble vs. Aggregated heating->centrifugation detection Quantify Soluble Target (e.g., Western Blot) centrifugation->detection analysis Plot Melting Curve & Determine ΔTm detection->analysis

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

Expertise & Experience: The NanoBRET™ assay is a proximity-based method that measures target engagement in live cells using bioluminescence resonance energy transfer (BRET). The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the active site of the target is added. When a test compound enters the cell and binds to the target, it displaces the tracer, leading to a decrease in the BRET signal. This provides a quantitative and dynamic measure of target occupancy in real-time.

Trustworthiness: The assay's reliability is enhanced by running parallel experiments with a non-tagged luciferase to control for compound-specific artifacts. A dose-dependent decrease in the BRET signal upon addition of 3-(4-Methoxybenzenesulfonyl)pyrrolidine, with a calculated IC50 value, would provide strong evidence of cellular target engagement.

Part 3: Functional Consequences - Linking Target Engagement to Cellular Phenotype

The ultimate validation of a biological target comes from demonstrating that engaging the target with the compound leads to a predictable and measurable change in cellular function. This involves assessing the downstream signaling events and the ultimate phenotypic outcome.

Phospho-protein Analysis

Expertise & Experience: Since our hypothetical target is a kinase, its primary function is to phosphorylate substrate proteins. Therefore, a key validation step is to show that 3-(4-Methoxybenzenesulfonyl)pyrrolidine inhibits the phosphorylation of a known downstream substrate of Kinase X. Western blotting with phospho-specific antibodies is a direct and widely used method for this purpose. A dose-dependent decrease in the phosphorylation of the substrate upon treatment with the compound provides strong evidence of target inhibition.

Trustworthiness: To ensure the observed effect is specific to the inhibition of Kinase X, it is important to include controls. For example, one could use a cell line where Kinase X has been knocked out or knocked down using CRISPR or siRNA. In these cells, the phosphorylation of the substrate should already be low and should not be further affected by the compound.

Signaling Pathway of Hypothetical Kinase X

KinaseX_Pathway upstream Upstream Signal kinaseX Kinase X upstream->kinaseX Activates substrate Substrate Protein kinaseX->substrate Phosphorylates pSubstrate Phosphorylated Substrate substrate->pSubstrate response Cellular Response (e.g., Proliferation, Survival) pSubstrate->response inhibitor 3-(4-Methoxybenzenesulfonyl)pyrrolidine inhibitor->kinaseX Inhibits

Caption: Inhibition of Kinase X by the compound blocks substrate phosphorylation.

Phenotypic Assays

Expertise & Experience: The final piece of the validation puzzle is to connect target engagement and inhibition of downstream signaling to a relevant cellular phenotype. If Kinase X is known to be involved in cell proliferation, for example, then a cell viability assay (e.g., CellTiter-Glo®) should show a dose-dependent decrease in cell proliferation upon treatment with 3-(4-Methoxybenzenesulfonyl)pyrrolidine.

Trustworthiness: The link between the observed phenotype and the specific inhibition of Kinase X can be strengthened by performing rescue experiments. For instance, one could introduce a mutant form of Kinase X that does not bind the inhibitor. If the cells expressing this mutant are resistant to the anti-proliferative effects of the compound, it provides compelling evidence that the compound's effect is mediated through Kinase X.

Table 2: Comparison of Cellular and Functional Assays

Assay Information Provided Advantages Considerations
Cellular Thermal Shift Assay (CETSA) Target engagement in cells/tissues.Physiologically relevant, label-free.Indirect, requires specific antibodies or mass spectrometry.
NanoBRET™ Target Engagement Target occupancy in live cells.Real-time, quantitative, high-throughput.Requires genetic modification of the target protein.
Phospho-protein Western Blot Inhibition of downstream signaling.Direct measure of kinase activity, widely accessible.Depends on the availability of high-quality phospho-specific antibodies.
Cell Viability Assay Phenotypic consequence of target inhibition.Easy to perform, high-throughput.Phenotype may be influenced by off-target effects.

Part 4: Global View - Unbiased Assessment of Selectivity

A common pitfall in drug development is off-target activity, where a compound interacts with unintended proteins, leading to unexpected side effects or misleading interpretations of its mechanism of action. Therefore, it is crucial to assess the selectivity of 3-(4-Methoxybenzenesulfonyl)pyrrolidine.

Kinome Profiling

Expertise & Experience: Since our hypothetical target is a kinase, a kinome-wide profiling study is the most direct way to assess selectivity. This involves screening the compound against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ panel) to determine its binding affinity for each. The results are often visualized as a "scan" of the human kinome, providing a global view of the compound's selectivity.

Trustworthiness: The data from a kinome scan is highly quantitative and allows for a direct comparison of the affinity for the intended target (Kinase X) versus all other kinases tested. A highly selective compound will show potent binding to Kinase X with minimal interaction with other kinases at a given concentration.

Chemoproteomics

Expertise & Experience: Chemoproteomics methods, such as Thermal Proteome Profiling (TPP), extend the principle of CETSA to the entire proteome. By using quantitative mass spectrometry, TPP can identify all the proteins in a cell that are stabilized by the compound. This provides an unbiased and global assessment of the compound's targets and off-targets in a cellular context.

Trustworthiness: The power of TPP lies in its unbiased nature. It does not rely on preconceived notions of what the target might be. A successful TPP experiment will identify Kinase X as the most significantly stabilized protein in the presence of 3-(4-Methoxybenzenesulfonyl)pyrrolidine, while also revealing any potential off-targets.

Conclusion: A Weight-of-Evidence Approach

The validation of a biological target is not a linear process but rather an iterative one that relies on a weight-of-evidence approach. No single experiment can definitively prove a target. Instead, a compelling case is built by integrating data from a variety of orthogonal methods, as outlined in this guide. By combining biophysical, cellular, functional, and proteomic data, researchers can move forward with confidence that 3-(4-Methoxybenzenesulfonyl)pyrrolidine, or any novel compound, exerts its biological effects through the specific and selective engagement of its intended target, Kinase X. This rigorous, multi-pronged strategy is essential for the successful translation of basic scientific discoveries into novel therapeutic interventions.

References

  • Isothermal Titration Calorimetry: Theory and Practice. Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Annual Review of Biophysics and Biomolecular Structure. Available at: [Link]

  • Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions. Schasfoort, R. B. M. (2017). Methods in Molecular Biology. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target engagement in cells. Martinez Molina, D., et al. (2013). Science. Available at: [Link]

  • NanoBRET—A Proximity-Based Assay for Monitoring Protein Interactions in Live Cells. Machleidt, T., et al. (2015). Current Protocols in Chemical Biology. Available at: [Link]

  • Thermal proteome profiling for interrogating protein-ligand interactions. Savitski, M. M., Reinhard, F. B. M., Franken, H., et al. (2014). Science. Available at: [Link]

  • Comprehensive Kinase Profiling by KINOMEscan. Fabian, M. A., et al. (2005). Nature Biotechnology. Available at: [Link]

Comparative

A Researcher's Guide to Orthogonal Assay Development for Validating 3-(4-Methoxybenzenesulfonyl)pyrrolidine Activity

In modern drug discovery, the initial identification of a bioactive "hit" is merely the first step in a long and rigorous journey. Artifacts, off-target effects, and assay-specific interference can lead to costly and tim...

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug discovery, the initial identification of a bioactive "hit" is merely the first step in a long and rigorous journey. Artifacts, off-target effects, and assay-specific interference can lead to costly and time-consuming false positives. Therefore, building a high-confidence data package for a novel compound is paramount. This guide provides a comprehensive framework for validating the activity of 3-(4-Methoxybenzenesulfonyl)pyrrolidine , a molecule featuring two key pharmacophores: a pyrrolidine ring and a sulfonamide moiety.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, known for its prevalence in natural products and its ability to explore three-dimensional chemical space, making it a feature of numerous approved drugs.[1][2] Furthermore, pyrrolidine sulfonamide derivatives have been specifically investigated as potent enzyme inhibitors, notably against dipeptidyl peptidase-IV (DPP-IV), a key target in type 2 diabetes management.[3] Based on this structural precedent, we will proceed with the hypothesis that 3-(4-Methoxybenzenesulfonyl)pyrrolidine is a novel DPP-IV inhibitor.

This guide will detail a multi-pillar validation strategy, moving from initial biochemical confirmation to direct biophysical binding and finally to target engagement in a cellular environment. This orthogonal approach ensures that the observed activity is a direct, on-target effect of the compound, providing the robust validation required for progression into further development.

The Principle of Orthogonal Validation

G cluster_0 Validation Strategy A Hypothesis: Compound inhibits Target X B Pillar 1: Biochemical Assay (Measures Function) Is enzyme activity blocked? A->B Test Function C Pillar 2: Biophysical Assay (Measures Direct Binding) Does the compound physically touch the enzyme? B->C Confirm with Orthogonal Method 1 D Pillar 3: Cellular Assay (Measures Target Engagement) Does the compound bind the enzyme in a cell? C->D Confirm with Orthogonal Method 2 E High-Confidence Validation (Proceed with Project) D->E Integrate Data

Caption: A logical workflow for orthogonal validation of a candidate compound.

Pillar 1: The Primary Biochemical Assay (Enzyme Function)

The first step is to determine if 3-(4-Methoxybenzenesulfonyl)pyrrolidine can inhibit the enzymatic function of DPP-IV. A common and robust method is a fluorescence-based assay that measures the cleavage of a synthetic substrate.

Principle: Recombinant human DPP-IV enzyme cleaves the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage, the fluorophore AMC is released, producing a fluorescent signal proportional to enzyme activity. An inhibitor will prevent this cleavage, resulting in a reduced signal.

Detailed Experimental Protocol:
  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (100 mM, pH 7.5), NaCl (100 mM), and 0.1% BSA.

    • DPP-IV Enzyme: Recombinant human DPP-IV diluted in Assay Buffer to a final concentration of 2 ng/µL.

    • Substrate: Gly-Pro-AMC diluted in Assay Buffer to a final concentration of 100 µM.

    • Compound Stock: 3-(4-Methoxybenzenesulfonyl)pyrrolidine dissolved in 100% DMSO to create a 10 mM stock solution. A 10-point, 3-fold serial dilution series is prepared in DMSO.

    • Positive Control: Vildagliptin, a known DPP-IV inhibitor, prepared in the same manner as the test compound.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of compound or control dilutions from the DMSO plate to the assay plate.

    • Add 5 µL of DPP-IV enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the Gly-Pro-AMC substrate solution.

    • Immediately place the plate in a kinetic plate reader (e.g., BMG PHERAstar) set to 355 nm excitation and 460 nm emission.

    • Read fluorescence every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each well.

    • Normalize the data: 0% inhibition is the average rate of DMSO-only wells; 100% inhibition is the average rate of wells with a high concentration of Vildagliptin.

    • Plot the normalized percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data & Comparison
CompoundPrimary Assay: DPP-IV IC50 (nM)
3-(4-Methoxybenzenesulfonyl)pyrrolidine 125.3
Vildagliptin (Reference Compound)62.5

This result suggests our compound is a moderately potent inhibitor of DPP-IV activity. However, it does not prove direct binding or rule out artifacts like fluorescence interference.

Pillar 2: The Orthogonal Biophysical Assay (Direct Binding)

To confirm a direct, physical interaction between the compound and the DPP-IV enzyme, we employ Surface Plasmon Resonance (SPR). This technique measures binding in real-time without labels or reporters, making it truly orthogonal to the functional assay.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. The target protein (DPP-IV) is immobilized on the chip. When the compound is flowed over the surface, binding causes a mass increase, which alters the refractive index and generates a measurable signal (response units, RU). The rate of signal increase (association, k_on) and decrease (dissociation, k_off) can be measured to calculate the binding affinity (K_D).

Detailed Experimental Protocol:
  • Immobilization:

    • Use a CM5 sensor chip on a Biacore T200 instrument.

    • Activate the surface with a standard EDC/NHS amine coupling protocol.

    • Immobilize recombinant human DPP-IV onto the sensor surface to a level of ~8000 RU in a sodium acetate buffer (pH 5.0).

    • Deactivate remaining active esters with ethanolamine.

  • Binding Analysis:

    • Use HBS-EP+ buffer (HEPES, NaCl, EDTA, P20 surfactant) as the running buffer.

    • Prepare a serial dilution of 3-(4-Methoxybenzenesulfonyl)pyrrolidine in running buffer, ranging from 10 µM to 39 nM.

    • Inject each concentration over the sensor surface for a 120-second contact time, followed by a 300-second dissociation phase.

    • After each cycle, regenerate the surface with a short pulse of a mild acidic solution (e.g., glycine pH 2.5) if necessary.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are double-referenced by subtracting the signal from a reference flow cell and a buffer-only injection.

    • Fit the referenced data to a 1:1 Langmuir binding model to determine k_on, k_off, and the equilibrium dissociation constant (K_D).

Expected Data & Comparison
CompoundPrimary Assay: IC50 (nM)Orthogonal Assay: SPR K_D (nM)
3-(4-Methoxybenzenesulfonyl)pyrrolidine 125.3150.1
Vildagliptin (Reference Compound)62.575.8

The close agreement between the functional IC50 and the biophysical K_D provides strong evidence that the inhibition observed in the primary assay is due to direct binding of the compound to the DPP-IV enzyme.

Pillar 3: The Orthogonal Cellular Assay (Target Engagement)

The final, critical question is whether the compound can bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying intracellular target engagement.

Principle: The binding of a ligand (our compound) to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified.

G cluster_0 CETSA Experimental Workflow A 1. Treat Cells (Vehicle or Compound) B 2. Heat Cells (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E F Aggregated Fraction (Pellet) D->F G 5. Quantify Target Protein (e.g., Western Blot for DPP-IV) E->G H Result: Thermal Shift (Increased stability with compound) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol:
  • Cell Culture and Treatment:

    • Culture a human cell line known to express DPP-IV (e.g., HEK293) to ~80% confluency.

    • Treat cells with either vehicle (0.1% DMSO) or 10 µM 3-(4-Methoxybenzenesulfonyl)pyrrolidine for 1 hour in culture media.

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments) using a thermal cycler. One aliquot is left at room temperature as a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Separate the soluble fraction from the denatured, aggregated proteins by high-speed centrifugation (20,000 x g for 20 minutes at 4°C).

  • Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble DPP-IV in each sample using a standard Western Blot protocol with a specific anti-DPP-IV antibody.

    • Use an unrelated housekeeping protein (e.g., GAPDH) as a loading control that should not show a thermal shift.

Expected Data & Comparison

The data is presented as a "melt curve," plotting the percentage of soluble DPP-IV remaining relative to the non-heated control at each temperature. A successful result is a rightward shift in the curve for compound-treated cells, indicating thermal stabilization.

TreatmentCETSA T_agg (°C) (Temperature of 50% aggregation)
Vehicle (DMSO)54.2°C
3-(4-Methoxybenzenesulfonyl)pyrrolidine 59.7°C
Vildagliptin (Reference Compound)61.5°C

A thermal shift of +5.5°C provides compelling evidence that 3-(4-Methoxybenzenesulfonyl)pyrrolidine enters the cells and directly engages with its DPP-IV target in a physiological setting.

Conclusion: A Triangulated Approach to Confidence

By systematically applying three orthogonal assays, we have constructed a robust, multi-faceted validation for the activity of 3-(4-Methoxybenzenesulfonyl)pyrrolidine.

CompoundBiochemical Function (IC50)Biophysical Binding (K_D)Cellular Engagement (ΔT_agg)
3-(4-Methoxybenzenesulfonyl)pyrrolidine 125.3 nM150.1 nM+5.5°C
Vildagliptin (Reference Compound)62.5 nM75.8 nM+7.3°C

The biochemical assay confirmed functional inhibition. The biophysical SPR assay proved direct, high-affinity binding, with a K_D value that corroborates the IC50. Finally, the cellular CETSA experiment demonstrated target engagement in an intact cell system. This triangulated evidence provides exceptionally high confidence that 3-(4-Methoxybenzenesulfonyl)pyrrolidine is a genuine, on-target inhibitor of DPP-IV, effectively de-risking the compound and justifying its advancement in the drug discovery pipeline.

References
  • Stachel, S. J., et al. (2012). Discovery of pyrrolidine-based β-secretase inhibitors: lead advancement through conformational design for maintenance of ligand binding efficiency. Bioorganic & Medicinal Chemistry Letters, 22(1), 240-4. Retrieved from [Link]

  • Poyraz, S., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]

  • Open Source Pharma Foundation. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Retrieved from [Link]

  • Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4878. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • Mohamed, A., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1639. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Methoxybenzenesulfonyl)pyrrolidine

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling of specia...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling of specialized reagents like 3-(4-Methoxybenzenesulfonyl)pyrrolidine necessitates a clear, logical, and compliant protocol for waste management. This guide provides a comprehensive, step-by-step procedure for its proper disposal, grounded in regulatory standards and chemical first principles. Our objective is to move beyond mere instruction and to instill a deep understanding of the causality behind these critical safety protocols.

Hazard Profile and Regulatory Framework

Understanding the inherent risks of a compound is the foundational step in managing its lifecycle in the laboratory. While a comprehensive, peer-reviewed toxicological profile for 3-(4-Methoxybenzenesulfonyl)pyrrolidine is not extensively documented, a reliable hazard assessment can be constructed by analyzing its structural motifs and available supplier safety data.

The molecule consists of a pyrrolidine ring, which can be flammable and corrosive, attached to a methoxybenzenesulfonyl group. Safety data for the compound (CAS No. 101768-37-0) and related sulfonyl compounds indicate a clear need for cautious handling.[1][2]

Table 1: GHS Hazard and Precautionary Profile

Category Information Source
GHS Pictogram Warning [2]
Hazard Statements Inferred from similar structures: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). [1]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. |[2] |

The disposal of this compound falls under the jurisdiction of several regulatory bodies. In the United States, the primary frameworks are:

  • The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA defines and regulates hazardous waste.[3][4] Improper disposal can lead to significant environmental contamination and legal penalties.[3]

  • The Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[5][6][7] This CHP must outline specific procedures for safe handling and waste disposal.[6]

Therefore, the following protocols are designed to ensure compliance with EPA and OSHA regulations and are predicated on the core principle that no amount of 3-(4-Methoxybenzenesulfonyl)pyrrolidine or its solutions should enter the sanitary sewer system or general trash .[3][8]

Waste Stream Identification and Segregation

Effective disposal begins at the point of generation. All materials that come into contact with 3-(4-Methoxybenzenesulfonyl)pyrrolidine must be considered contaminated and handled as hazardous waste.[9] Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[10]

Diagram 1: Waste Segregation Decision Workflow

start Waste Generation Point (Containing 3-(4-Methoxybenzenesulfonyl)pyrrolidine) is_solid Is the waste primarily solid or liquid? start->is_solid solid_waste Contaminated Solid Waste (Gloves, Weighing Paper, Tips, Glassware) is_solid->solid_waste Solid liquid_waste Contaminated Liquid Waste is_solid->liquid_waste Liquid is_halogenated Does the solvent contain >1% halogenated compounds? liquid_waste->is_halogenated non_halogenated Non-Halogenated Organic Waste is_halogenated->non_halogenated No halogenated Halogenated Organic Waste is_halogenated->halogenated Yes

Caption: Decision tree for segregating waste at the point of generation.

Step-by-Step Disposal Protocols

The following procedures provide explicit instructions for managing each identified waste stream.

Protocol 3.1: Unused or Neat Compound Disposal

This applies to expired, off-spec, or surplus 3-(4-Methoxybenzenesulfonyl)pyrrolidine.

  • Do NOT attempt to neutralize or chemically treat the neat compound. The risks of an uncontrolled reaction outweigh the benefits.

  • Ensure the compound is in its original, clearly labeled container if possible.

  • If repackaging is necessary, use a new, clean, and compatible container (e.g., glass or polyethylene).

  • Firmly attach a "Hazardous Waste" label to the container. List "3-(4-Methoxybenzenesulfonyl)pyrrolidine" as the sole constituent.

  • Store the container in the designated Satellite Accumulation Area (SAA) until collection by your institution's Environmental Health and Safety (EHS) department.

Protocol 3.2: Contaminated Liquid Waste Disposal

This includes reaction mixtures, mother liquors, and solvent rinses.

  • Segregate Waste: Following the logic in Diagram 1, use separate, dedicated waste containers for halogenated and non-halogenated organic solvents. Aqueous solutions containing the compound must also be collected separately.

  • Select Appropriate Containers: Use chemically resistant containers with secure, leak-proof screw caps.[11] For flammable solvents, grounded safety cans are preferred.

  • Label Correctly: Affix a "Hazardous Waste" label to each container.[12] Meticulously list all chemical constituents by their full name, including solvents, and estimate their percentages.[10] Do not use abbreviations or chemical formulas.[8]

  • Maintain Closure: Keep waste containers closed at all times except when adding waste.[10] Do not leave funnels in the container opening.

  • Storage: Store liquid waste containers within secondary containment (e.g., a chemical-resistant tub) to mitigate spills.

Protocol 3.3: Contaminated Solid Waste and Labware Disposal

This stream includes items with residual contamination.

  • Grossly Contaminated Items: Items like weighing papers, gloves, and pipette tips with visible solid or liquid residue should be collected in a designated, lined solid waste container or a heavy-duty, sealable plastic bag.

  • Empty Containers: The original product container, once emptied by normal means (i.e., containing less than 3% residual material), must still be disposed of as hazardous waste. Do not rinse. Deface the original manufacturer's label, affix a "Hazardous Waste" label, and write "Empty container with residual 3-(4-Methoxybenzenesulfonyl)pyrrolidine."[13]

  • Contaminated Glassware:

    • For routine cleaning, triple-rinse the glassware with a suitable solvent. The first rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses can often be managed similarly, though institutional policies may vary.

    • Broken glassware contaminated with the compound must not be placed in standard glass disposal boxes. It should be collected in a separate, puncture-proof container clearly labeled as "Hazardous Contaminated Sharps."[8]

On-Site Accumulation and Storage

All generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) before final disposal.[4][12] An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[10]

Table 2: Satellite Accumulation Area Storage Requirements

Requirement Specification Rationale
Location At or near the point of generation (e.g., in the lab, not a separate storage room). Ensures the person generating the waste has control and knowledge of it, as required by the EPA.[10]
Segregation Store incompatible waste streams separately (e.g., acids away from bases, oxidizers away from flammables). Prevents accidental mixing that could lead to fire, explosion, or toxic gas release.[14]
Volume Limits Maximum of 55 gallons of total hazardous waste per SAA. EPA regulatory limit. Once this limit is reached, the waste must be moved within 3 days.[4][15]
Labeling All containers must be clearly labeled with "Hazardous Waste" and their contents. Ensures proper identification for safe handling and disposal, a key requirement of OSHA and the EPA.[12]

| Container Condition | Containers must be in good condition, compatible with the waste, and kept securely closed. | Prevents leaks, spills, and fugitive emissions.[3][10] |

Final Disposal Pathway

The ultimate disposal of 3-(4-Methoxybenzenesulfonyl)pyrrolidine is a regulated process that must not be undertaken by laboratory personnel directly.

Diagram 2: Overall Institutional Disposal Workflow

cluster_lab Laboratory Responsibility cluster_ehs Institutional Responsibility gen 1. Waste Generation & Characterization seg 2. Segregation into Waste Streams gen->seg contain 3. Containment & Labeling in SAA seg->contain pickup 4. Schedule & Complete EHS Waste Pickup contain->pickup transport 5. Transport by Licensed Hazardous Waste Contractor pickup->transport dispose 6. Final Disposal at Approved Facility transport->dispose

Caption: Workflow from laboratory generation to final institutional disposal.

  • Institutional Collection: Once a waste container is nearly full (e.g., 90% capacity), contact your institution's EHS department to schedule a waste pickup.[10]

  • Licensed Disposal: Your EHS department works with licensed hazardous waste disposal companies that are equipped to handle and transport chemical waste in compliance with all federal and state regulations.[9]

  • Recommended Disposal Method: For complex organic molecules like sulfonamides, the preferred method of final disposal is high-temperature incineration in a specialized chemical incinerator.[9][12] This process ensures the complete thermal destruction of the compound, breaking it down into simpler, less harmful components.

By adhering to this comprehensive protocol, you ensure that the disposal of 3-(4-Methoxybenzenesulfonyl)pyrrolidine is conducted safely, in full regulatory compliance, and with respect for the health of your colleagues and the environment.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. Available from: [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety. Available from: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . OSHA. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available from: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. Available from: [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available from: [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available from: [Link]

  • Laboratory Waste Management Guidelines . Environmental Health and Safety Office. Available from: [Link]

  • Safety Data Sheet for 5-Methyl-2-pyridinesulfonamide . Angene Chemical. Available from: [Link]

  • Substance Information . ECHA - European Union. Available from: [Link]

  • Chemical Waste Disposal Guide . NEDUET. Available from: [Link]

  • Safety Data Sheet for (S)-3-(Methylsulfonyl)pyrrolidine . AFG Bioscience LLC. Available from: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania. Available from: [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. Available from: [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. Available from: [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL . University of Toronto, Department of Chemistry. Available from: [Link]

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